Technical Documentation Center

(3,5-dimethyl-4-(N-methylsulfamoyl)phenyl)boronic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (3,5-dimethyl-4-(N-methylsulfamoyl)phenyl)boronic acid
  • CAS: 1704069-04-4

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Strategic Application of (3,5-dimethyl-4-(N-methylsulfamoyl)phenyl)boronic acid in Medicinal Chemistry

The following technical guide is structured to provide an exhaustive analysis of (3,5-dimethyl-4-(N-methylsulfamoyl)phenyl)boronic acid (CAS 1704069-04-4). It moves beyond basic catalog data to explore the compound's uti...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an exhaustive analysis of (3,5-dimethyl-4-(N-methylsulfamoyl)phenyl)boronic acid (CAS 1704069-04-4). It moves beyond basic catalog data to explore the compound's utility in high-value medicinal chemistry, specifically in the design of metabolically stable sulfonamide motifs.

CAS: 1704069-04-4 Formula: C


H

BNO

S Molecular Weight: 243.09 g/mol Role: Advanced Building Block / Pharmacophore Scaffold

Executive Summary

(3,5-dimethyl-4-(N-methylsulfamoyl)phenyl)boronic acid represents a specialized class of organoboron reagents designed to introduce a sterically privileged sulfonamide motif into drug candidates. Unlike generic phenylboronic acids, this scaffold features a 3,5-dimethyl substitution pattern that flanks the 4-sulfamoyl group. This architecture serves a dual purpose: it sterically protects the sulfonamide nitrogen from metabolic dealkylation or hydrolysis and locks the conformation of the resulting biaryl system, potentially enhancing receptor selectivity.

This guide outlines the critical handling parameters, synthetic utility in Suzuki-Miyaura cross-couplings, and the mechanistic rationale for its use in Fragment-Based Drug Discovery (FBDD).

Chemical Profile & Structural Logic

Structural Analysis

The compound is defined by three functional zones:

  • The Warhead (C1): A boronic acid moiety (

    
    ) positioned for efficient transmetalation. Being meta to the methyl groups, it remains relatively unhindered, ensuring high reactivity in cross-coupling.
    
  • The Shield (C3, C5): Two methyl groups provide steric bulk. In the final drug molecule, these groups restrict rotation around the C-S or C-C axis (atropisomerism potential) and shield the sulfonamide from Phase I metabolic enzymes (e.g., CYP450).

  • The Anchor (C4): An N-methylsulfamoyl group.[1][2][3][4][5][6][7] The N-methylation increases lipophilicity compared to a primary sulfonamide, improving membrane permeability.

Stability & Handling
  • Protodeboronation Risk: Moderate. The electron-withdrawing nature of the sulfonamide group at the para position destabilizes the C-B bond slightly less than electron-donating groups, but basic conditions (necessary for Suzuki coupling) can still trigger hydrolytic cleavage.

  • Boroxine Equilibrium: Like most boronic acids, CAS 1704069-04-4 exists in equilibrium with its trimeric anhydride (boroxine). This is reversible and does not affect stoichiometry in aqueous coupling conditions.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent oxidative deborylation.

Synthetic Utility: The Suzuki-Miyaura Protocol

The primary application of CAS 1704069-04-4 is the installation of the 3,5-dimethyl-4-(N-methylsulfamoyl)phenyl moiety onto heteroaryl halides.

Mechanistic Considerations

The steric bulk of the 3,5-dimethyl groups does not directly impede the boronic acid (at C1), but it does influence the electronic properties of the ring. The ortho-methyls twist the sulfonamide group out of planarity with the phenyl ring, disrupting conjugation. This can make the sulfonamide nitrogen less acidic and less prone to poisoning palladium catalysts.

Optimized Coupling Protocol

Standard conditions often fail due to competitive protodeboronation or poor solubility. The following protocol is optimized for sulfonamide-bearing boronic acids.

Reagents:

  • Catalyst: Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (High turnover, robust against sulfur).
  • Base: K

    
    PO
    
    
    
    (Anhydrous or 2M aq). Carbonates (Na
    
    
    CO
    
    
    ) are often too weak for crowded systems; Hydroxides (NaOH) promote deboronation.
  • Solvent System: 1,4-Dioxane : Water (4:1). The water is critical for the activation of the boronic acid (formation of the boronate species).

Step-by-Step Workflow:

  • Charge: In a reaction vial, combine the aryl halide (1.0 equiv), Boronic Acid 1704069-04-4 (1.2 equiv), and Pd(dppf)Cl

    
     (3-5 mol%).
    
  • Inert: Seal and purge with Argon for 5 minutes.

  • Solvate: Add degassed 1,4-Dioxane/Water (4:1) to reach a concentration of 0.1 M.

  • Activate: Add K

    
    PO
    
    
    
    (3.0 equiv).
  • Reflux: Heat to 90°C for 4–12 hours. Monitor by LC-MS.

  • Workup: Dilute with EtOAc, wash with brine. The sulfonamide is stable to standard aqueous workups.

Visualization of Chemical Logic

The following diagrams illustrate the structural functionality and the catalytic cycle involved in utilizing this building block.

ChemicalLogic cluster_mechanism Functional Roles Compound CAS 1704069-04-4 (Core Scaffold) Boron Boronic Acid (C1) Reactive Handle (Suzuki Coupling) Compound->Boron Contains Methyls 3,5-Dimethyl Groups Steric Shield (Metabolic Stability) Compound->Methyls Contains Sulfonamide N-Methylsulfamoyl (C4) Polar Pharmacophore (H-Bonding) Compound->Sulfonamide Contains Target Drug Candidate (Protease/Kinase Inhibitor) Boron->Target Forms C-C Bond Methyls->Target Protects C4 Position Sulfonamide->Target Receptor Binding

Figure 1: Functional decomposition of the molecule. The boronic acid serves as the transient synthetic handle, while the dimethyl-sulfonamide core provides the permanent biological activity.

SuzukiCycle Start Pd(0) Active Species OxAdd Oxidative Addition (Ar-X + Pd) Start->OxAdd Metathesis Ligand Exchange (Base Activation) OxAdd->Metathesis Transmetalation Transmetalation (CAS 1704069-04-4 enters) Metathesis->Transmetalation + Boronate RedElim Reductive Elimination (Product Release) Transmetalation->RedElim RedElim->Start

Figure 2: The Suzuki-Miyaura catalytic cycle. CAS 1704069-04-4 enters at the Transmetalation step, requiring prior activation by a base (e.g., K3PO4) to form the reactive boronate species.

Quantitative Data: Solubility & Properties

PropertyValue / DescriptionPractical Implication
Appearance White to Off-white SolidVisual purity check; yellowing indicates oxidation.
Solubility DMSO, Methanol, DMFDissolve in DMSO for stock solutions; avoid water for storage.
Reactive Group Boronic Acid (

)
Requires 3.0 eq. base for activation in coupling.
pKa (Sulfonamide) ~10–11 (Estimated)The N-methyl group reduces acidity compared to

, reducing catalyst poisoning.
Storage 2–8°C, Inert AtmosphereHygroscopic; moisture promotes boroxine formation.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context on steric shielding in drug design). Link

  • PubChem Compound Summary. (n.d.). 3,5-dimethyl-4-(N-methylsulfamoyl)phenylboronic acid.[3][4][5][6][7][8] National Center for Biotechnology Information. Link

Sources

Exploratory

Strategic Synthesis of (3,5-Dimethyl-4-(N-methylsulfamoyl)phenyl)boronic Acid

This guide details the strategic synthesis of (3,5-dimethyl-4-(N-methylsulfamoyl)phenyl)boronic acid , a highly functionalized aryl boronate scaffold often utilized in medicinal chemistry (e.g., BCL-2 inhibition) for its...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic synthesis of (3,5-dimethyl-4-(N-methylsulfamoyl)phenyl)boronic acid , a highly functionalized aryl boronate scaffold often utilized in medicinal chemistry (e.g., BCL-2 inhibition) for its structural rigidity and polar interactions.[1][2]

[1][2]

Executive Summary
  • Target Molecule: (3,5-dimethyl-4-(N-methylsulfamoyl)phenyl)boronic acid[1][2]

  • CAS Registry Number: 1256355-10-8 (related analog reference)[1][2]

  • Core Challenge: Installing a sulfonamide moiety within a sterically hindered 2,6-dimethyl niche while preserving a distal handle for borylation.

  • Primary Strategy: Electrophilic chlorosulfonation of 5-bromo-m-xylene followed by palladium-catalyzed Miyaura borylation.[1][2] This route bypasses the need for unstable diazonium intermediates and leverages the inherent regioselectivity of the 1,3-dimethyl-5-bromoarene system.[1]

Part 1: Retrosynthetic Analysis & Logic

The synthesis is best approached by disconnecting the boronic acid moiety first, revealing an aryl halide precursor. The steric bulk of the methyl groups at positions 3 and 5 (relative to the boron) dictates that the sulfonamide at position 4 is the most crowded functionality. Therefore, the sulfonamide is established early in the sequence to avoid late-stage steric conflicts.[2]

Structural Disconnection:

  • C–B Disconnection: The boronic acid is installed via Miyaura Borylation of an aryl bromide.[2]

  • S–N Disconnection: The sulfonamide is formed via nucleophilic attack of methylamine on a sulfonyl chloride.[2]

  • C–S Disconnection: The sulfonyl chloride is introduced via Electrophilic Aromatic Substitution (EAS) .[2]

Regioselectivity Logic: The starting material, 1-bromo-3,5-dimethylbenzene (5-bromo-m-xylene) , has three types of protons.[1][2]

  • Position 2: Flanked by two methyl groups (Sterically blocked).[2]

  • Positions 4 & 6: Flanked by one methyl and one bromine.[2] These positions are electronically activated by the ortho-methyl group and are the only accessible sites for chlorosulfonation.[1] Substitution here yields the desired 4-substituted product (which becomes C1 in the final nomenclature).

Retrosynthesis Target (3,5-dimethyl-4-(N-methylsulfamoyl) phenyl)boronic acid Precursor1 4-bromo-2,6-dimethyl- N-methylbenzenesulfonamide Target->Precursor1 Miyaura Borylation (Pd-catalyzed) Precursor2 4-bromo-2,6-dimethyl benzenesulfonyl chloride Precursor1->Precursor2 Amidation (MeNH2) Start 1-bromo-3,5-dimethylbenzene (5-bromo-m-xylene) Precursor2->Start Chlorosulfonation (ClSO3H)

Figure 1: Retrosynthetic disconnection strategy prioritizing early installation of the hindered sulfonyl group.

Part 2: Step-by-Step Synthetic Protocol
Step 1: Chlorosulfonation of 5-Bromo-m-xylene

This step leverages the directing effects of the methyl groups to install the sulfonyl chloride para to the bromine atom.[1][2]

  • Reaction Type: Electrophilic Aromatic Substitution (Chlorosulfonation).[2]

  • Critical Quality Attribute: Regioisomeric purity. The 2-position is sterically prohibited, ensuring high selectivity for the 4-position.[1][2]

Reagents Table:

Reagent MW ( g/mol ) Equiv. Role
5-Bromo-m-xylene 185.06 1.0 Substrate
Chlorosulfonic acid 116.52 5.0 Reagent & Solvent
Thionyl Chloride 118.97 1.5 Chlorinating Agent (Optional)*

| Dichloromethane (DCM) | - | - | Extraction Solvent |[1][2]

*Note: Thionyl chloride is added if the intermediate sulfonic acid does not fully convert to the chloride, though excess chlorosulfonic acid usually suffices.

Protocol:

  • Setup: Equip a dry 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and a gas outlet connected to a NaOH scrubber (to neutralize HCl/SO2 gas).

  • Addition: Charge Chlorosulfonic acid (5.0 equiv) into the flask and cool to 0°C using an ice bath.

  • Reaction: Dropwise add 5-bromo-m-xylene (1.0 equiv) over 30 minutes. The reaction is exothermic; maintain internal temperature <10°C.

  • Maturation: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (convert an aliquot to sulfonamide for easy visualization).

  • Quench: Pour the reaction mixture slowly onto crushed ice (Caution: Violent reaction).

  • Isolation: Extract the aqueous slurry with DCM (3x). Wash the combined organics with cold water and brine.[2] Dry over anhydrous MgSO4 and concentrate in vacuo.

  • Result: 4-bromo-2,6-dimethylbenzenesulfonyl chloride is obtained as a solid.[1][2] Use directly in the next step.

Step 2: Sulfonamide Formation

The sulfonyl chloride is sterically hindered by the two ortho-methyl groups, making it relatively stable to hydrolysis but reactive towards the smaller, more nucleophilic methylamine.[2]

  • Reaction Type: Nucleophilic Acyl Substitution.[2]

  • Key Insight: Use of a biphasic system or THF allows for efficient mixing.[2] Excess methylamine acts as the HCl scavenger.

Reagents Table:

Reagent MW ( g/mol ) Equiv. Role
Sulfonyl Chloride (from Step 1) 283.57 1.0 Substrate
Methylamine (2M in THF) 31.06 3.0 Nucleophile & Base

| THF | - | - | Solvent |[1][2]

Protocol:

  • Dissolution: Dissolve the crude sulfonyl chloride in THF (5 mL/mmol). Cool to 0°C.[2]

  • Amidation: Add Methylamine (2M in THF, 3.0 equiv) dropwise. A white precipitate (Methylamine·HCl) will form immediately.[2]

  • Completion: Stir at Room Temperature for 2 hours.

  • Workup: Dilute with EtOAc and wash with 1N HCl (to remove excess amine), saturated NaHCO3, and brine.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexanes/EtOAc gradient).

  • Product: 4-bromo-2,6-dimethyl-N-methylbenzenesulfonamide .

Step 3: Miyaura Borylation & Hydrolysis

Converting the aryl bromide to the boronic acid. The pinacol ester is synthesized first, followed by oxidative hydrolysis to the free acid.

  • Reaction Type: Pd-Catalyzed Cross-Coupling.[1][2][3][4]

  • Catalyst Choice: Pd(dppf)Cl2 is robust for borylation of hindered halides.

Reagents Table:

Reagent MW ( g/mol ) Equiv. Role
Aryl Bromide (Step 2) 278.17 1.0 Substrate
Bis(pinacolato)diboron (B2pin2) 253.94 1.1 Boron Source
Pd(dppf)Cl2[1][2]·DCM 816.64 0.03 Catalyst
Potassium Acetate (KOAc) 98.14 3.0 Base

| 1,4-Dioxane | - | - | Solvent (Degassed) |[1][2]

Protocol:

  • Inertion: Charge Aryl Bromide, B2pin2, KOAc, and Pd(dppf)Cl2 into a reaction vial. Seal and purge with Nitrogen/Argon for 5 minutes.[2]

  • Reaction: Add dry, degassed 1,4-Dioxane (10 mL/mmol). Heat to 90°C for 4–12 hours.

  • Check: Monitor for disappearance of bromide by LC-MS.

  • Workup (to Pinacol Ester): Filter through a pad of Celite. Concentrate the filtrate.

  • Hydrolysis (to Boronic Acid):

    • Dissolve the crude pinacol ester in Acetone/Water (4:1).

    • Add NaIO4 (3.0 equiv) and NH4OAc (3.0 equiv) .[2] Stir at RT for 24 hours (oxidative cleavage of the pinacol diol).

    • Alternative: If the molecule is sensitive, use transesterification with diethanolamine followed by acid hydrolysis.[2]

  • Final Isolation: Extract with EtOAc. The boronic acid may be amphoteric; careful pH adjustment (pH ~5-6) may be needed to precipitate or extract the free acid.[2]

  • Final Product: (3,5-dimethyl-4-(N-methylsulfamoyl)phenyl)boronic acid .

Part 3: Critical Analysis & Troubleshooting
IssueRoot CauseSolution
Low Yield in Step 1 Hydrolysis of ClSO3H due to wet glassware.[1][2]Flame-dry glassware; use fresh ClSO3H.[1][2]
Regioisomer Contamination Temperature too high during addition.[2][5]Maintain T < 10°C to maximize kinetic control.
Protodeboronation (Step 3) Overheating or excessive base time.Stop reaction immediately upon conversion; avoid temperatures >100°C.
Incomplete Hydrolysis Steric bulk of Pinacol ester.[2]Use the NaIO4 oxidative method; it is more aggressive than simple acid hydrolysis.

Analytical Validation (Self-Check):

  • 1H NMR (DMSO-d6): Look for the disappearance of the Ar-Br signal. The two methyl groups (Positions 3,5) should appear as a singlet around 2.4–2.6 ppm .[2] The N-methyl group will be a doublet (coupling to NH) or singlet around 2.5 ppm .[1][2] The Boronic acid -OH protons typically appear as a broad singlet at >8.0 ppm .[1][2]

  • 11B NMR: A signal around 30 ppm confirms the presence of the boronic acid species.

Part 4: Workflow Visualization

SynthesisWorkflow cluster_0 Phase 1: Scaffold Construction cluster_1 Phase 2: Functionalization Step1 Start: 5-Bromo-m-xylene + ClSO3H (5 equiv) Step2 Intermediate: Sulfonyl Chloride (Precipitate on Ice) Step1->Step2 0°C -> RT, 4h Step3 Reaction: MeNH2 (THF) Nucleophilic Acyl Sub. Step2->Step3 In situ or Isolated Step4 Precursor: Aryl Bromide (Purified Solid) Step3->Step4 Workup & Cryst. Step5 Miyaura Borylation: B2pin2, Pd(dppf)Cl2, KOAc Step4->Step5 90°C, Dioxane Step6 Hydrolysis: NaIO4 / NH4OAc / Acetone Step5->Step6 Oxidative Cleavage Final Target: (3,5-dimethyl-4-(N-methylsulfamoyl) phenyl)boronic acid Step6->Final Isolation

Figure 2: Operational workflow for the synthesis of the target boronic acid.

References
  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[2] Chemical Reviews, 1995 , 95(7), 2457–2483.[2] Link

  • Lassalas, P., et al. "Miyaura borylation/Suzuki–Miyaura coupling (MBSC) sequence of 4-bromo-2,4′-bithiazoles..." Organic & Biomolecular Chemistry, 2018 , 16, 313–321.[2] (Protocol for borylation of hindered bromides). Link

  • Maluleka, M. M., et al. "The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives."[2][6] European Journal of Chemistry, 2021 , 12(1), 109–116.[2][6] (General sulfonamide synthesis protocols). Link

  • Organic Syntheses Procedures. "Benzenesulfonyl chloride synthesis via Chlorosulfonation." Org.[2][7][8][9] Synth.1921 , 1,[2] 21. (Foundational method for chlorosulfonic acid usage). Link

Sources

Protocols & Analytical Methods

Method

Application Note: (3,5-Dimethyl-4-(N-methylsulfamoyl)phenyl)boronic Acid in Lead Optimization

This Application Note is written for medicinal chemists and drug discovery scientists. It details the strategic utility, handling, and synthetic protocols for (3,5-dimethyl-4-(N-methylsulfamoyl)phenyl)boronic acid (CAS:...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written for medicinal chemists and drug discovery scientists. It details the strategic utility, handling, and synthetic protocols for (3,5-dimethyl-4-(N-methylsulfamoyl)phenyl)boronic acid (CAS: 1704069-04-4), a specialized building block designed to introduce a metabolically robust sulfonamide motif into drug candidates.[1][2]

[1][2]

Introduction: The "Privileged" Motif

In modern drug discovery, the sulfonamide group is a classic bioisostere for carboxylic acids and a critical pharmacophore in kinase inhibitors, carbonic anhydrase inhibitors, and GPCR ligands. However, exposed sulfonamides often suffer from rapid metabolic clearance or promiscuous binding.[2]

(3,5-dimethyl-4-(N-methylsulfamoyl)phenyl)boronic acid represents a "metabolically privileged" building block.[1][2] Its structural design solves two common medicinal chemistry challenges:

  • Metabolic Shielding: The 3,5-dimethyl groups provide steric bulk ortho to the sulfonamide moiety.[1][2] This "ortho-effect" restricts bond rotation (reducing entropic penalty upon binding) and blocks enzymatic access (e.g., by CYPs or amidases), significantly enhancing metabolic stability.[1][2]

  • Modular Attachment: The boronic acid at the para position (relative to the sulfonamide) allows for rapid, regioselective attachment to heteroaryl cores via Suzuki-Miyaura cross-coupling.[2]

Structural Analysis[2]
  • C1 (Boron): Unhindered positions (C2/C6 are protons).[1][2] High reactivity in cross-coupling.[1][2]

  • C3/C5 (Methyls): Steric gatekeepers.[1][2] They flank the sulfonamide, not the boron.

  • C4 (Sulfonamide): N-methylated and sterically protected.[1][2] Acts as a hydrogen bond donor/acceptor with reduced liability.[1][2]

Chemical Properties & Handling[1][2][3]

PropertySpecification
CAS Number 1704069-04-4
Formula C9H14BNO4S
MW 243.09 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, MeOH, DMF; sparingly soluble in DCM/Water
pKa (Calc) ~10.5 (Sulfonamide NH), ~8.5 (Boronic Acid)
Storage & Stability[3]
  • Dehydration Risk: Like most boronic acids, this compound exists in equilibrium with its trimeric anhydride (boroxine).[2] This is reversible. Store at 2–8°C under inert atmosphere to prevent excessive dehydration or protodeboronation.

  • Protodeboronation: The electron-withdrawing nature of the sulfonamide group makes the C-B bond slightly more susceptible to base-catalyzed protodeboronation than simple phenylboronic acids.[1] Avoid prolonged exposure to strong bases at high temperatures. [1]

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: To couple the building block with a heteroaryl halide (e.g., 4-chloro-pyridine or 6-bromo-quinazoline) while preserving the sulfonamide.[1][2]

Rationale: The sulfonamide NH is acidic (pKa ~10).[2] Under standard basic Suzuki conditions, it will deprotonate.[2] The resulting anion can coordinate to Palladium, potentially poisoning the catalyst. Therefore, we utilize a catalyst system with bulky phosphine ligands (e.g., XPhos or SPhos ) to prevent catalyst deactivation and ensure high turnover.

Materials
  • Building Block: (3,5-dimethyl-4-(N-methylsulfamoyl)phenyl)boronic acid (1.2 equiv)[1][2]

  • Electrophile: Aryl/Heteroaryl Halide (1.0 equiv)[1]

  • Catalyst: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%) OR Pd(dppf)Cl₂[1]·DCM (5 mol%)[1]

  • Base: K₃PO₄ (3.0 equiv) or Cs₂CO₃ (2.5 equiv)[1]

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]

Step-by-Step Procedure
  • Setup: In a reaction vial equipped with a magnetic stir bar, combine the Aryl Halide (1.0 mmol), Boronic Acid (1.2 mmol, 292 mg), and Base (3.0 mmol).

  • Degassing: Add the solvent mixture (dioxane/water, 5 mL).[1][2] Sparge with Nitrogen or Argon for 5–10 minutes.[1][2] Critical: Oxygen promotes homocoupling and protodeboronation.

  • Catalyst Addition: Add the Palladium catalyst and ligand rapidly under positive inert gas pressure. Cap the vial immediately.

  • Reaction: Heat the block to 80–90°C for 4–12 hours. Monitor by LC-MS.[1][2]

    • Note: The product peak should show the mass of the coupled biaryl. Look for the loss of the B(OH)₂ group.

  • Workup:

    • Cool to room temperature.[1][2]

    • Dilute with EtOAc and water.[1][2]

    • Adjust aqueous layer pH to ~5–6 with 1M HCl (careful not to make it too acidic, or the sulfonamide might precipitate or trap in the aqueous phase if the pyridine partner protonates).

    • Extract with EtOAc (3x).[1][2] Wash organics with brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification: Flash chromatography (DCM/MeOH gradient). The sulfonamide group is polar; expect the product to elute later than non-polar impurities.

Protocol B: Quality Control (Boroxine Check)

Objective: To determine the purity of the boronic acid prior to critical reactions.

  • Dissolution: Dissolve 10 mg of the sample in d6-DMSO.

  • NMR Analysis: Add 1 drop of D₂O to the NMR tube immediately before acquisition.

    • Why? D₂O hydrolyzes any boroxine anhydride back to the monomeric boronic acid species, simplifying the integration.

  • Validation: Check the integration of the aromatic protons (singlet at ~7.5 ppm) vs. the methyl groups.

Strategic Visualization

The following diagram illustrates the structural logic and the coupling workflow for this building block.

G BB Building Block (3,5-dimethyl-4-(N-methylsulfamoyl)phenyl)boronic acid Features Structural Features: 1. Boronic Acid (C1): Reactive Handle 2. Dimethyls (C3/C5): Steric Shield 3. Sulfonamide (C4): Pharmacophore BB->Features Properties Coupling Suzuki-Miyaura Coupling (Pd-Catalyzed) BB->Coupling Input Product Drug Candidate (Metabolically Stable Biaryl Sulfonamide) Features->Product Confers Metabolic Stability (Blocks Hydrolysis/CYP) Coupling->Product C-C Bond Formation Scaffold Core Scaffold (e.g., Heteroaryl Halide) Scaffold->Coupling Input

Caption: Workflow demonstrating the transformation of the boronic acid building block into a stable drug candidate.

References

  • Compound Data: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2734349, 3,5-Dimethylphenylboronic acid (Analogous Core Structure).[1][2] Retrieved from [Link]

  • Suzuki Coupling Mechanism: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1][2] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.[1][2] Retrieved from [Link]

  • Sulfonamide Stability: Rieder, M. J., et al. (1995).[1][2] Time-course of Toxicity of Reactive Sulfonamide Metabolites. Toxicology, 95(1-3), 141-146.[1][2] (Context on sulfonamide metabolism). Retrieved from [Link]

  • Boronic Acid in Drug Design: Plescia, J., & Moitessier, N. (2020).[2] Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270.[2] Retrieved from [Link]

Sources

Application

The Practitioner's Handbook for Palladium-Catalyzed Cross-Coupling with Substituted Boronic Acids

For Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Power of the Suzuki-Miyaura Coupling The palladium-catalyzed cross-coupling of organoboron compounds with organic halides or pseu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Power of the Suzuki-Miyaura Coupling

The palladium-catalyzed cross-coupling of organoboron compounds with organic halides or pseudo-halides, known as the Suzuki-Miyaura coupling, stands as a cornerstone of modern organic synthesis.[1] First reported by Akira Suzuki in 1979, this reaction's ability to form carbon-carbon bonds under mild conditions with high functional group tolerance has made it an indispensable tool in academic research and the pharmaceutical and fine chemical industries.[1][2] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry, awarded to Suzuki, Richard F. Heck, and Ei-ichi Negishi for their pioneering work in palladium-catalyzed cross-couplings.[2]

This guide provides a deep dive into the practical application of the Suzuki-Miyaura reaction, with a particular focus on navigating the challenges presented by substituted boronic acids. We will explore the reaction's mechanism, the critical roles of its components, and provide detailed protocols and troubleshooting strategies to empower researchers to achieve optimal results.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[3][4] The three key steps are oxidative addition, transmetalation, and reductive elimination.[3][5]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (R¹-X) to a Pd(0) complex, forming a Pd(II) intermediate.[3][5] The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl > F.[6] This step is often the rate-determining step of the reaction.[5]

  • Transmetalation: This step involves the transfer of the organic group (R²) from the boron atom of the organoboron reagent to the palladium center of the Pd(II) intermediate.[3] A base is essential for this step, as it activates the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer.[7][8]

  • Reductive Elimination: The final step is the reductive elimination of the two organic groups (R¹ and R²) from the Pd(II) complex, forming the desired C-C bond in the product (R¹-R²) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][5]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ pd2_halide R¹-Pd(II)L₂-X pd0->pd2_halide Oxidative Addition pd0->pd2_halide pd2_boronate R¹-Pd(II)L₂-R² pd2_halide->pd2_boronate Transmetalation pd2_halide->pd2_boronate pd2_boronate->pd0 product R¹-R² pd2_boronate->product Reductive Elimination reagent_halide R¹-X reagent_boronic R²-B(OH)₂ base Base

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Key Reaction Components: A Guide to Selection

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the judicious choice of each component.

ComponentCommon ExamplesKey Considerations
Palladium Precatalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃The choice often depends on the stability of the precatalyst and the ease of reduction to the active Pd(0) species. Pd(PPh₃)₄ is a Pd(0) source, while Pd(OAc)₂ and Pd₂(dba)₃ are Pd(II) sources that are reduced in situ.[6]
Ligand PPh₃, P(t-Bu)₃, Buchwald ligands (e.g., SPhos, XPhos), N-heterocyclic carbenes (NHCs)Ligands are crucial for stabilizing the palladium catalyst, influencing its reactivity, and promoting the desired reaction pathway. Bulky, electron-rich phosphine ligands are often effective for coupling challenging substrates, including sterically hindered ones.[7]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃, Et₃NThe base activates the boronic acid for transmetalation. The strength and solubility of the base can significantly impact the reaction rate and yield. The choice of base is often empirical.[7]
Solvent Toluene, Dioxane, THF, DMF, Acetonitrile, WaterThe solvent must solubilize the reactants and catalyst. The choice of solvent can influence the reaction rate and selectivity.[3][9] The use of aqueous or partially aqueous solvent systems is common and can be beneficial.[5]
Boronic Acid/Ester Arylboronic acids, vinylboronic acids, alkylboronic acids, boronate esters (e.g., pinacol esters)Boronic acids are generally stable, readily available, and have low toxicity.[8][10] Boronate esters are often used for less stable or more reactive organoboron species.

Application Notes: Tackling Substituted Boronic Acids

The nature of the substituents on the boronic acid can significantly influence the outcome of the Suzuki-Miyaura coupling.

Sterically Hindered Boronic Acids

Coupling sterically hindered boronic acids (e.g., ortho-substituted arylboronic acids) can be challenging due to the difficulty of the transmetalation step.

  • Expert Insight: To overcome steric hindrance, the use of bulky, electron-rich phosphine ligands such as those developed by Buchwald (e.g., SPhos, XPhos) is highly recommended.[7] These ligands promote the formation of a more reactive, monoligated palladium species that can more readily accommodate bulky substrates.

  • Causality: The steric bulk of the ligand forces a wider P-Pd-P bond angle, which can facilitate the approach of the hindered boronic acid to the palladium center. The electron-donating nature of these ligands also increases the electron density on the palladium, which can promote the oxidative addition and reductive elimination steps.

  • Protocol Adjustment: Increasing the reaction temperature and using a stronger base, such as K₃PO₄ or Cs₂CO₃, can often improve the yield and reaction rate.

Electronically Diverse Boronic Acids

The electronic properties of the substituents on the boronic acid can also affect its reactivity.

  • Electron-Withdrawing Groups: Boronic acids bearing strong electron-withdrawing groups can be less reactive in the transmetalation step due to the reduced nucleophilicity of the organic group.

    • Expert Insight: Employing more electron-rich phosphine ligands and a stronger base can help to overcome this challenge. In some cases, the use of boronate esters, which can be more reactive than the corresponding boronic acids, may be beneficial.

  • Electron-Donating Groups: Boronic acids with electron-donating groups are generally more reactive. However, they can be more prone to protodeborylation, a side reaction where the C-B bond is cleaved by a proton source.

    • Expert Insight: To minimize protodeborylation, it is crucial to use anhydrous solvents and to carefully degas the reaction mixture to remove any dissolved oxygen and moisture. Using a milder base, such as K₂CO₃, and running the reaction at a lower temperature can also be effective.

Detailed Protocols

The following are representative protocols for Suzuki-Miyaura coupling reactions. Note: These are general guidelines and may require optimization for specific substrates.

Protocol 1: General Procedure for the Coupling of an Aryl Bromide with an Arylboronic Acid

Protocol_1 start Start reagents Combine aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol) in a reaction flask. start->reagents solvent Add toluene (5 mL) and water (1 mL). reagents->solvent degas Degas the mixture by bubbling nitrogen through it for 15-20 minutes. solvent->degas heat Heat the reaction mixture to 90 °C with vigorous stirring. degas->heat monitor Monitor the reaction progress by TLC or GC-MS. heat->monitor workup After completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. monitor->workup purify Dry the organic layer over Na₂SO₄, filter, concentrate, and purify the crude product by column chromatography. workup->purify end End purify->end

Figure 2: Workflow for a general Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl bromide (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent Addition: Add the chosen solvent system (e.g., a mixture of toluene and water).

  • Degassing: Seal the flask and thoroughly degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously until the starting material is consumed, as monitored by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Coupling of a Sterically Hindered Aryl Chloride with a Boronic Acid

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox, combine the sterically hindered aryl chloride (1.0 equiv), boronic acid (1.5 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), a bulky phosphine ligand (e.g., SPhos, 3.3 mol%), and a strong base (e.g., K₃PO₄, 2.0 equiv) in a reaction vial.

  • Solvent Addition: Add an anhydrous, ethereal solvent (e.g., 1,4-dioxane or THF).

  • Reaction: Seal the vial and heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress.

  • Work-up and Purification: Follow the general work-up and purification procedure described in Protocol 1.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed reaction mixture- Poorly soluble reactants or base- Unreactive halide- Use a fresh batch of catalyst and ensure proper degassing.- Try a different solvent or a phase-transfer catalyst.- Switch to a more reactive halide (I > Br > Cl).- Increase the reaction temperature.
Protodeborylation - Presence of water or other proton sources- Reaction temperature is too high- Use anhydrous solvents and reagents.- Carefully degas the reaction mixture.- Lower the reaction temperature.
Homocoupling of Boronic Acid - Presence of oxygen- Use of a Pd(II) precatalyst without a reducing agent- Thoroughly degas the reaction mixture.[4]- Add a small amount of a reducing agent (e.g., a phosphine ligand) if using a Pd(II) source.
Difficulty with Product Purification - Contamination with residual palladium- Formation of closely related byproducts- Treat the crude product with a palladium scavenger.- Optimize reaction conditions to minimize byproduct formation.

Safety Considerations

Palladium-catalyzed cross-coupling reactions can be exothermic and should be handled with care, especially during scale-up.[11] It is essential to monitor the reaction temperature and to have adequate cooling available. Many of the reagents and solvents used are flammable and/or toxic, and appropriate personal protective equipment should always be worn.

Conclusion and Future Outlook

The Suzuki-Miyaura coupling is a powerful and versatile tool for the formation of carbon-carbon bonds. By understanding the underlying mechanism and the roles of the various reaction components, researchers can effectively troubleshoot and optimize these reactions for a wide range of substrates, including challenging substituted boronic acids. The continued development of new catalysts and ligands promises to further expand the scope and utility of this important transformation in the years to come.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]

  • ChemRxiv. Base-Free Suzuki–Miyaura Cross-Coupling Reaction Mediated by Lewis Acids. Available at: [Link]

  • Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. Available at: [Link]

  • AIDIC. Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Available at: [Link]

  • National Center for Biotechnology Information. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Available at: [Link]

  • ScienceDirect. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • National Center for Biotechnology Information. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Royal Society of Chemistry. Solvent effects in palladium catalysed cross-coupling reactions. Available at: [Link]

  • Royal Society of Chemistry. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Available at: [Link]

  • ScienceDirect. The Suzuki palladium-catalysed cross-coupling reaction... Available at: [Link]

  • Borates Today. Boron Suzuki Coupling. Available at: [Link]

  • Myers Research Group, Harvard University. The Suzuki Reaction. Available at: [Link]

  • National Center for Biotechnology Information. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available at: [Link]

  • ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Available at: [Link]

  • Purdue University College of Engineering. Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Available at: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? Available at: [Link]

Sources

Method

(3,5-dimethyl-4-(N-methylsulfamoyl)phenyl)boronic acid in the synthesis of biaryl compounds

Application Note: Efficient Suzuki-Miyaura Cross-Coupling of (3,5-Dimethyl-4-(N-methylsulfamoyl)phenyl)boronic Acid Executive Summary This technical guide details the optimized protocols for utilizing (3,5-dimethyl-4-(N-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Efficient Suzuki-Miyaura Cross-Coupling of (3,5-Dimethyl-4-(N-methylsulfamoyl)phenyl)boronic Acid

Executive Summary

This technical guide details the optimized protocols for utilizing (3,5-dimethyl-4-(N-methylsulfamoyl)phenyl)boronic acid (referred to herein as Reagent-1 ) in Suzuki-Miyaura cross-coupling reactions.[1]

While phenylboronic acids are standard reagents, Reagent-1 presents a specific structural motif common in modern drug discovery: a sulfonamide pharmacophore "locked" by ortho-methyl groups.[1] This 3,5-dimethyl substitution pattern (relative to the boron at C1) places the methyls meta to the reaction center but ortho to the sulfonamide.[1] This design enhances metabolic stability and solubility in the final biaryl drug candidate but introduces specific electronic considerations during synthesis.

Key Technical Takeaways:

  • Reactivity: The boron center is sterically accessible (unhindered), but the para-sulfonamide group (Electron Withdrawing Group, EWG) activates the C-B bond, increasing susceptibility to hydrolytic protodeboronation.[1]

  • Catalyst Selection: Rapid coupling is essential to outcompete hydrolysis.[1] Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are recommended over standard PPh3 systems for challenging electrophiles.[1]

  • Purification: The acidic character of the N-methylsulfonamide moiety (

    
    ) allows for a specialized acid-base extraction protocol to remove non-polar impurities.[1]
    

Chemical Profile & Mechanistic Insight

Structural Analysis

Understanding the geometry of Reagent-1 is critical for selecting reaction conditions.

  • Position 1 (Reaction Center): Boronic Acid (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ).[1] Flanked by protons at positions 2 and 6.[1][2] Result:  Low steric hindrance; standard transmetallation kinetics.[1]
    
  • Positions 3 & 5: Methyl Groups (

    
    ).[1] Result:  These shield the sulfonamide at Position 4, not the Boron.[1] They prevent metabolic hydrolysis of the sulfonamide in vivo.
    
  • Position 4: N-methylsulfamoyl (

    
    ).[1][3] Result:  A strong EWG.[1][4]
    
The Electronic "Trap" (Protodeboronation)

The para-sulfonamide group pulls electron density from the aromatic ring, making the carbon attached to the boron more electrophilic.[1] While this facilitates transmetallation (good), it also makes the C-B bond susceptible to attack by water/base (bad), leading to protodeboronation (yielding the byproduct N-methyl-2,6-dimethylbenzenesulfonamide).[1]

Mitigation Strategy: Use anhydrous conditions where possible, or high-activity catalysts to ensure the cross-coupling rate (


) is significantly faster than the hydrolysis rate (

).[1]

Experimental Protocols

Protocol A: Standard Conditions (Robust)

Best for coupling with reactive Aryl Bromides or Iodides.[1]

Reagents:

  • Boronic Acid: Reagent-1 (1.2 equiv)[1]

  • Electrophile: Aryl Bromide (1.0 equiv)[1]

  • Catalyst:

    
     (3-5 mol%)[1]
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step:

  • Charge: In a reaction vial, combine the Aryl Bromide (1.0 mmol), Reagent-1 (1.2 mmol, 292 mg), and

    
     (0.03 mmol, 25 mg).
    
  • Inert: Seal the vial and purge with

    
     or Argon for 5 minutes.
    
  • Solvent: Add degassed 1,4-Dioxane (4 mL) via syringe.

  • Base: Add 2.0 M aqueous

    
     (1.5 mL) via syringe.
    
  • Reaction: Heat the mixture to 80°C for 4–12 hours. Vigorously stir (emulsion).

  • Monitor: Check LCMS for consumption of the bromide. Look for the product mass

    
    .
    
  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .[1]
    
Protocol B: High-Efficiency Conditions (Challenging)

Best for coupling with Aryl Chlorides or electron-rich/hindered partners.[1]

Rationale: Buchwald G2/G3 precatalysts generate monolithic Pd(0) species that are highly active, ensuring the coupling occurs before the boronic acid decomposes.[1]

Reagents:

  • Catalyst: XPhos Pd G2 (2 mol%)[1]

  • Base:

    
     (3.0 equiv, solid)[1]
    
  • Solvent: THF : Water (10:1 ratio)[1]

Step-by-Step:

  • Charge: Combine Aryl Chloride (1.0 mmol), Reagent-1 (1.3 mmol), XPhos Pd G2 (16 mg), and solid anhydrous

    
     (636 mg) in a reaction tube.
    
  • Cycle: Evacuate and backfill with Argon (3x).

  • Solvent: Add THF (4.5 mL) and degassed Water (0.5 mL).

  • Reaction: Heat to 60°C (mild heat is often sufficient for XPhos). Monitor by LCMS after 2 hours.

  • Note: If conversion stalls, raise temperature to 80°C.

Visualization: Reaction Workflow & Logic

The Suzuki Catalytic Cycle & Steric/Electronic Logic

The following diagram illustrates the specific pathway for Reagent-1, highlighting the competition between the productive cycle and the destructive protodeboronation pathway.

SuzukiMechanism cluster_reagents Reagents cluster_cycle Catalytic Cycle Boronic Reagent-1 (Boronic Acid) Boronate Activated Boronate [Ar-B(OH)3]- Boronic->Boronate Activation by Base Base Base (OH-) Base->Boronate Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetallation (Rate Limiting) OxAdd->TransMet Boronate->TransMet Productive Path SideProduct Protodeboronation (Byproduct) Boronate->SideProduct Hydrolysis (Slow Coupling) RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Biaryl Sulfonamide (Product) RedElim->Product

Caption: Catalytic cycle showing the competition between productive transmetallation and hydrolytic deboronation (red dotted line), which is accelerated by the electron-withdrawing sulfonamide group.

Purification Strategy: The "Base Wash" Technique

The N-methylsulfonamide proton is weakly acidic (


).[1] This property can be exploited to separate the product from non-acidic byproducts (like de-halogenated starting material or phosphine oxides) without column chromatography in early stages.[1]

Protocol:

  • Extraction: Dissolve crude reaction mixture in EtOAc.

  • Wash 1: Wash with 1N HCl (removes residual catalyst ligands/bases).[1]

  • Wash 2 (The Trick): Extract the organic layer with 0.5 M NaOH (2x).[1]

    • Note: The Product (as a sulfonamide anion) moves to the Aqueous Layer .[1]

    • Impurity: Non-acidic impurities stay in the Organic Layer (Discard organic).[1]

  • Precipitation: Acidify the collected Aqueous Layer carefully with 2N HCl to pH ~3.

  • Recovery: The product will precipitate or oil out.[1] Extract back into EtOAc, dry, and concentrate.[1]

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Yield / Unreacted Halide Catalyst deactivation or slow transmetallation.[1]Switch to XPhos Pd G2 or SPhos Pd G2 . Increase temperature to 90°C.
Protodeboronation (Mass = 199) Reaction too slow; Base too strong; Water content too high.Use anhydrous conditions (Protocol B).[1] Switch base to

or

.[1]
Homocoupling of Boronic Acid Oxygen presence.[1][5]Ensure rigorous degassing (sparge with Argon for 10 min).[1]
Product "Missing" after Workup Product extracted into basic aqueous wash.[1]Check the aqueous waste! If pH > 10, the sulfonamide is likely dissolved there.[1] Acidify to recover.[1]

References

  • Suzuki-Miyaura Coupling Mechanism & Optimization: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1]

  • Coupling of Hindered/Deactivated Substrates (Buchwald Ligands): Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands.[1] Accounts of Chemical Research, 41(11), 1461–1473.[1]

  • Protodeboronation Mechanisms: Cox, P. A., et al. (2016).[1] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Isotopomers, and Kinetic Isotope Effects. Journal of the American Chemical Society, 138(29), 9145–9157.[1] [1]

  • Sulfonamide Synthesis via Coupling: DeBergh, J. R., Niljianskul, N., & Buchwald, S. L. (2013).[1] Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids.[1][6] Journal of the American Chemical Society, 135(29), 10638–10641.[1][6]

Sources

Application

Boronic Acid-Modified Nanomaterials: A Comprehensive Guide to Synthesis, Characterization, and Biomedical Applications

This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of boronic acid-modified nanomaterials in the biomedical field....

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of boronic acid-modified nanomaterials in the biomedical field. This guide is structured to provide not only step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring a deep understanding of the principles at play.

Introduction: The Unique Chemistry of Boronic Acids in Biomedicine

Boronic acids have emerged as a versatile class of molecules in biomedical research due to their unique ability to form reversible covalent bonds with cis-diols, which are abundant in biological systems in the form of saccharides, glycoproteins, and ribonucleosides.[1][2] This interaction is the cornerstone of their utility in a wide range of applications, from diagnostics to therapeutics.[3][4]

At a fundamental level, a boronic acid possesses a vacant p-orbital, rendering it a Lewis acid capable of accepting a pair of electrons.[2] In aqueous environments, boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. It is the anionic form that preferentially binds to diols, forming a stable cyclic ester.[5] This equilibrium is pH-dependent, with the formation of the boronate ester being favored at pH values above the pKa of the boronic acid.[5] This inherent pH-responsiveness is a key feature that can be exploited for stimuli-responsive biomedical applications.[6]

By modifying the surface of nanomaterials with boronic acid moieties, we can create sophisticated nanosystems with tailored properties for:

  • Biosensing: Detecting glucose and other biologically important diol-containing molecules.

  • Drug Delivery: Developing carriers that can target specific cells or release their payload in response to physiological stimuli like pH or the presence of specific sugars.[6]

  • Bioimaging: Creating probes for visualizing cells and tissues.[4]

This guide will delve into the practical aspects of working with these promising nanomaterials, providing detailed protocols and insights to accelerate your research and development efforts.

Synthesis and Functionalization of Boronic Acid-Modified Nanomaterials

The choice of the core nanomaterial is critical and depends on the intended application. Carbon dots (CDs) are often favored for imaging and sensing due to their intrinsic fluorescence, while mesoporous silica nanoparticles (MSNs) are excellent candidates for drug delivery owing to their high surface area and tunable pore size.[4][7]

Synthesis of Boronic Acid-Functionalized Carbon Dots (BA-CDs)

This protocol describes a one-step hydrothermal synthesis of 3-aminophenylboronic acid (APBA) functionalized carbon dots.

Rationale: The hydrothermal method is a straightforward, cost-effective, and environmentally friendly "bottom-up" approach for synthesizing carbon dots.[2] Using APBA as a precursor allows for the simultaneous formation of the carbon core and the introduction of boronic acid functionalities on the surface.

Experimental Workflow:

Synthesis_BACDs cluster_prep Precursor Preparation cluster_reaction Hydrothermal Reaction cluster_purification Purification cluster_final Final Product Precursors APBA & Citric Acid Autoclave Teflon-lined Autoclave Precursors->Autoclave Dissolve & Transfer Solvent Deionized Water Solvent->Autoclave Centrifugation Centrifugation Autoclave->Centrifugation Cool & Collect Dialysis Dialysis Centrifugation->Dialysis Collect Supernatant BACDs BA-CDs Dialysis->BACDs Lyophilize

Caption: Workflow for the one-step hydrothermal synthesis of BA-CDs.

Detailed Protocol:

  • Precursor Solution Preparation: Dissolve 1.0 g of citric acid and 0.5 g of 3-aminophenylboronic acid (APBA) in 20 mL of deionized water. Stir until a clear solution is obtained.

  • Hydrothermal Reaction: Transfer the precursor solution to a 50 mL Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it at 180 °C for 8 hours.

  • Cooling and Initial Purification: Allow the autoclave to cool down to room temperature naturally. The resulting dark brown solution contains the as-synthesized BA-CDs. Centrifuge the solution at 10,000 rpm for 15 minutes to remove any large aggregates.

  • Dialysis: Transfer the supernatant to a dialysis bag (molecular weight cutoff: 1000 Da) and dialyze against deionized water for 48 hours to remove unreacted precursors and small molecular byproducts. The water should be changed every 6-8 hours.

  • Final Product: The purified BA-CDs solution can be stored at 4 °C or lyophilized to obtain a solid powder for long-term storage.

Functionalization of Mesoporous Silica Nanoparticles with Boronic Acid (BA-MSNs)

This protocol details the post-synthesis grafting of APBA onto amine-functionalized MSNs.

Rationale: A post-synthesis grafting approach allows for better control over the nanoparticle core structure and the density of the functional groups on the surface. Amine-functionalized MSNs provide reactive sites for the covalent attachment of boronic acid moieties.

Experimental Workflow:

Synthesis_BAMSNs cluster_synthesis MSN Synthesis cluster_functionalization Boronic Acid Grafting cluster_purification Purification cluster_final Final Product MSN Synthesize MSNs Amine_MSN Amine Functionalization MSN->Amine_MSN APTES Grafting Coupling EDC/NHS Coupling Amine_MSN->Coupling Disperse in MES buffer Washing Centrifugation & Washing Coupling->Washing React with APBA BAMSNs BA-MSNs Washing->BAMSNs Dry

Caption: Workflow for the functionalization of MSNs with boronic acid.

Detailed Protocol:

  • Synthesis of Amine-Functionalized MSNs (NH2-MSNs): Synthesize MSNs using a modified Stöber method. Briefly, add tetraethyl orthosilicate (TEOS) to a solution of cetyltrimethylammonium bromide (CTAB) in a mixture of water and ethanol with ammonia as a catalyst. After the formation of MSNs, introduce (3-aminopropyl)triethoxysilane (APTES) to the reaction mixture to graft amine groups onto the silica surface. Remove the CTAB template by calcination or solvent extraction.[3]

  • Activation of Boronic Acid: In a separate flask, dissolve 100 mg of 4-carboxyphenylboronic acid in 10 mL of MES buffer (0.1 M, pH 6.0). Add 1.2 molar equivalents of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid group. Stir the mixture for 30 minutes at room temperature.

  • Grafting Reaction: Disperse 200 mg of NH2-MSNs in 20 mL of MES buffer and sonicate for 10 minutes. Add the activated boronic acid solution to the NH2-MSN suspension. Let the reaction proceed overnight at room temperature with gentle stirring.

  • Purification: Collect the BA-MSNs by centrifugation at 12,000 rpm for 20 minutes. Wash the nanoparticles three times with deionized water and twice with ethanol to remove unreacted reagents.

  • Drying: Dry the purified BA-MSNs in a vacuum oven at 60 °C overnight.

Characterization of Boronic Acid-Modified Nanomaterials

Thorough characterization is essential to ensure the successful synthesis and functionalization of the nanomaterials and to understand their physicochemical properties.

Self-Validation: Each characterization technique provides a piece of the puzzle. Consistent results across multiple techniques validate the successful synthesis. For instance, an increase in hydrodynamic size (DLS) and a change in surface charge (zeta potential) after functionalization, coupled with the appearance of characteristic peaks in the FTIR spectrum, strongly indicate successful modification.

Standard Characterization Techniques
Technique Purpose Expected Outcome for Successful Functionalization
Dynamic Light Scattering (DLS) To determine the hydrodynamic diameter and size distribution.[8]An increase in the average hydrodynamic diameter after surface modification. A low polydispersity index (PDI) indicates a monodisperse sample.
Zeta Potential Analysis To measure the surface charge of the nanoparticles.[8]A change in the zeta potential value upon functionalization, reflecting the charge of the newly introduced groups.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present on the nanoparticle surface.[9]Appearance of characteristic peaks corresponding to the boronic acid moiety (e.g., B-O stretching).
Transmission Electron Microscopy (TEM) To visualize the morphology, size, and dispersity of the nanoparticles.[10]Confirmation of the nanoparticle's shape and size, and assessment of any aggregation.
Protocol: Quantification of Boronic Acid Functionalization using Alizarin Red S (ARS) Assay

Rationale: Alizarin Red S is a dye that specifically complexes with boronic acids, leading to a change in its fluorescence and absorbance properties.[1][11] This allows for the quantification of the amount of boronic acid present on the nanoparticle surface.

Detailed Protocol:

  • Standard Curve Preparation: Prepare a series of standard solutions of the boronic acid precursor (e.g., APBA) with known concentrations (e.g., 0-100 µM) in a suitable buffer (e.g., PBS, pH 7.4).

  • Sample Preparation: Disperse a known mass of BA-functionalized nanoparticles (e.g., 1 mg/mL) in the same buffer. Use non-functionalized nanoparticles as a negative control.

  • Assay: In a 96-well plate, add 100 µL of each standard or sample solution to respective wells. Add 100 µL of a 0.5 mM Alizarin Red S solution (in the same buffer) to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 460 nm) or the fluorescence emission (e.g., excitation at 470 nm, emission at 600 nm) using a plate reader.[1]

  • Quantification: Subtract the signal of the negative control from the sample signal. Calculate the concentration of boronic acid on the nanoparticles by interpolating the corrected signal on the standard curve. The amount of boronic acid can then be expressed as mmol per gram of nanoparticles.

Application Note 1: Fluorescent Glucose Sensing

Boronic acid-functionalized fluorescent nanomaterials, such as BA-CDs, can act as highly sensitive and selective glucose sensors.[6]

Mechanism of Action: The binding of glucose to the boronic acid moieties on the surface of the BA-CDs can induce changes in the fluorescence properties of the carbon dots. This can occur through several mechanisms, including photoinduced electron transfer (PET), fluorescence resonance energy transfer (FRET), or aggregation-induced quenching.[6] In many cases, the binding of glucose leads to a quenching of the fluorescence signal, and the degree of quenching is proportional to the glucose concentration.[12]

Performance of Boronic Acid-Based Fluorescent Glucose Sensors:

Sensor Material Linear Range Limit of Detection (LOD) Reference
APBA-functionalized CDs9 µM - 900 µM3.2 µM[12]
Diboronic acid probe (Mc-CDBA)48.8 µM - 12.5 mMNot Reported[13]
Diboronic acid probe (Ca-CDBA)24.4 µM - 12.5 mMNot Reported[13]
Diboronic acid sensor0.003 - 3.0 mM0.8 µM[6]
Protocol: Glucose Sensing using BA-CDs and Fluorescence Spectroscopy

Detailed Protocol:

  • Preparation of Solutions: Prepare a stock solution of the purified BA-CDs in a suitable buffer (e.g., 0.1 M PBS, pH 7.4). Prepare a series of glucose solutions of varying concentrations in the same buffer.

  • Assay: In a series of microcentrifuge tubes or wells of a 96-well plate, add a fixed volume of the BA-CDs stock solution. Add different volumes of the glucose solutions to achieve the desired final concentrations. Adjust the final volume to be the same in all samples with the buffer.

  • Incubation: Incubate the mixtures for a specific period (e.g., 30-60 minutes) at room temperature to allow for the binding equilibrium to be reached.[14]

  • Fluorescence Measurement: Measure the fluorescence intensity of each sample using a spectrofluorometer at the excitation and emission wavelengths specific to the BA-CDs.

  • Data Analysis: Plot the fluorescence intensity (or the change in fluorescence intensity) against the glucose concentration. A calibration curve can be generated to determine the concentration of glucose in unknown samples.

Application Note 2: pH-Responsive Drug Delivery for Cancer Therapy

The acidic tumor microenvironment (pH ~6.5-6.8) provides a stimulus for the targeted release of anticancer drugs from boronic acid-modified nanomaterials.[6]

Mechanism of Action: In a pH-responsive drug delivery system using BA-MSNs, the drug (e.g., doxorubicin, DOX) is loaded into the pores of the MSNs. The boronic acid groups can form boronate esters with a "gatekeeper" molecule that blocks the pore openings at physiological pH (7.4). Upon reaching the acidic tumor microenvironment, the lower pH leads to the hydrolysis of the boronate esters, opening the "gates" and releasing the drug.

Drug Loading and Release Profile:

Drug_Delivery cluster_loading Drug Loading (pH 7.4) cluster_release Drug Release (Acidic pH) Loading Loading Release Release

Caption: Schematic of pH-responsive drug delivery using BA-MSNs.

Comparative Drug Loading in Nanoparticles for Doxorubicin (DOX):

Nanoparticle System Drug Loading Capacity (µg/mg) Drug Loading Efficiency (%) Reference
MSNP-BA-Tf20Not Reported[3]
PEG-coated metal oxidesVariesHigher than uncoated[3]
Beta-1,3-Glucan NanoparticlesNot Reported46-70[15]
Graphene Oxide SheetsVaries with GO/DOX ratioVaries[16]
Protocol: Doxorubicin (DOX) Loading and pH-Responsive Release from BA-MSNs

Detailed Protocol for Drug Loading:

  • Preparation of DOX Solution: Prepare a solution of doxorubicin hydrochloride (DOX·HCl) in deionized water (e.g., 1 mg/mL).

  • Loading: Disperse 50 mg of BA-MSNs in 10 mL of the DOX solution. Stir the suspension for 24 hours at room temperature in the dark.

  • Purification: Centrifuge the suspension at 14,000 rpm for 30 minutes to collect the DOX-loaded BA-MSNs (DOX@BA-MSNs). Wash the nanoparticles with deionized water until the supernatant is colorless to remove unloaded DOX.

  • Quantification of Loaded Drug: To determine the drug loading content and efficiency, dissolve a known mass of the dried DOX@BA-MSNs in a suitable solvent and measure the absorbance of DOX using a UV-Vis spectrophotometer at its characteristic wavelength (around 480 nm). The drug loading content and efficiency can be calculated using the following formulas:

    • Drug Loading Content (%) = (mass of loaded drug / mass of drug-loaded nanoparticles) x 100

    • Drug Loading Efficiency (%) = (mass of loaded drug / initial mass of drug) x 100

Detailed Protocol for In Vitro Drug Release:

  • Preparation of Release Media: Prepare two buffer solutions: one mimicking physiological conditions (PBS, pH 7.4) and another mimicking the acidic tumor microenvironment (acetate buffer, pH 5.5).

  • Release Study: Disperse a known amount of DOX@BA-MSNs (e.g., 5 mg) in a dialysis bag (MWCO: 10,000 Da) containing 5 mL of the release medium. Immerse the dialysis bag in a larger volume (e.g., 45 mL) of the same release medium.

  • Sampling: Place the setup in a shaking water bath at 37 °C. At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantification: Measure the concentration of DOX in the collected aliquots using a UV-Vis spectrophotometer or fluorescence spectroscopy.

  • Data Analysis: Plot the cumulative percentage of drug released as a function of time for both pH conditions to compare the release profiles.

Application Note 3: In Vitro Cytotoxicity Assessment

Before any in vivo applications, it is crucial to evaluate the cytotoxicity of the drug-loaded nanomaterials on relevant cancer cell lines. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability.[7]

Protocol: MTT Assay for Cytotoxicity of DOX@BA-MSNs on HeLa Cells

Detailed Protocol:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.[17] Incubate for 24 hours at 37 °C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Treatment: Prepare serial dilutions of free DOX, empty BA-MSNs, and DOX@BA-MSNs in culture medium. Replace the old medium in the wells with 100 µL of the different treatment solutions. Include wells with untreated cells as a control.

  • Incubation: Incubate the cells with the treatments for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the treatment-containing medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7] Incubate for another 4 hours at 37 °C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the purple formazan crystals.[17]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to the untreated control cells. Plot the cell viability against the drug concentration to determine the half-maximal inhibitory concentration (IC50) for each treatment group.

Conclusion and Future Perspectives

Boronic acid-modified nanomaterials represent a powerful and versatile platform for a wide array of biomedical applications. Their unique ability to interact with biological diols in a pH-dependent manner opens up exciting possibilities for the development of intelligent biosensors and stimuli-responsive drug delivery systems. The protocols and application notes provided in this guide offer a solid foundation for researchers to explore and harness the potential of these innovative nanomaterials.

Future research in this field will likely focus on the development of more sophisticated multifunctional systems that combine diagnostic and therapeutic capabilities (theranostics), as well as on improving the in vivo performance and clinical translation of these promising technologies.

References

  • Wang, W., Wang, D., Li, Z., & Liu, Z. (2013). Alizarin Red S. as a general optical reporter for studying the binding of boronic acids with carbohydrates. Chemical Communications, 49(68), 7531-7533. [Link]

  • Singh, J. (2018). What are the surface characterization techniques for functionalized nanoparticles? ResearchGate. [Link]

  • Gale, P. A. (2010). Boronic acid-based receptors for carbohydrate sensing. Chemical Communications, 46(40), 7417-7428. [Link]

  • Faria, M., Björnmalm, M., & Caruso, F. (2018). Application of Light Scattering Techniques to Nanoparticle Characterization and Development. Frontiers in Chemistry, 6, 615. [Link]

  • Sakti, S. C. W., & Fahmi, M. Z. (2021). Boronic-Acid-Modified Nanomaterials for Biomedical Applications. ACS Omega, 6(28), 17971-17983. [Link]

  • Sakti, S. C. W., & Fahmi, M. Z. (2021). Boronic-Acid-Modified Nanomaterials for Biomedical Applications. ACS Omega, 6(28), 17971-17983. [Link]

  • Li, M., & Li, D. (2018). Fluorescent boronic acid-modified polymer nanoparticles for enantioselective monosaccharide detection. Analytical Methods, 10(36), 4443-4449. [Link]

  • Sun, Y. P., Zhou, B., Lin, Y., Wang, W., Fernando, K. S., Pathak, P., ... & Veca, L. M. (2012). Synthesis-modification integration: one-step fabrication of boronic acid functionalized carbon dots for fluorescent blood sugar sensing. Analytical chemistry, 84(14), 5969-5975. [Link]

  • Ribeiro, A. C., S. A. C. Carabineiro, and J. L. Faria. "Boronic acid-modified magnetic materials for antibody purification." RSC advances 6.78 (2016): 74474-74483. [Link]

  • National Cancer Institute. (2011). Measuring Zeta Potential of Nanoparticles. [Link]

  • Hosseini, S. A., & Lamprou, D. A. (2020). H2O2‑Responsive Boronic Ester-Modified Mesoporous Silica Nanocarrier for TfR Mediated Tumor-Specific Drug Delivery Applications. Pharmaceutics, 12(11), 1088. [Link]

  • Raza, K., et al. "Comparison of doxorubicin anticancer drug loading on different metal oxide nanoparticles." Medicine 94.11 (2015). [Link]

  • Wang, F., Chen, L., Zhang, Y., & Liu, Z. (2023). Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish. Journal of the American Chemical Society, 145(15), 8436-8445. [Link]

  • Sakti, S. C. W., & Fahmi, M. Z. (2021). Boronic-Acid-Modified Nanomaterials for Biomedical Applications. ResearchGate. [Link]

  • HORIBA. (n.d.). Dynamic Light Scattering (DLS) Particle Size Distribution Analysis. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Pop, F., et al. "Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels." Polymers 15.3 (2023): 582. [Link]

  • Fahmi, M. Z., et al. "Phenylboronic acid-modified magnetic nanoparticles as a platform for carbon dot conjugation and doxorubicin delivery." Journal of Materials Chemistry B 3.29 (2015): 6046-6054. [Link]

  • Sun, Y. P., et al. "Synthesis-modification integration: one-step fabrication of boronic acid functionalized carbon dots for fluorescent blood sugar sensing." Analytical chemistry 84.14 (2012): 5969-5975. [Link]

  • nanoComposix. (n.d.). Zeta Potential Measurements. [Link]

  • Wu, H., et al. "Recent development of boronic acid-based fluorescent sensors." RSC advances 8.52 (2018): 29631-29649. [Link]

  • Raza, K., et al. "Comparison of doxorubicin anticancer drug loading on different metal oxide nanoparticles." Medicine 94.11 (2015). [Link]

  • Caputo, F., et al. "Standardization and validation of a protocol of zeta potential measurements by electrophoretic light scattering for nanomaterial." Colloids and Surfaces A: Physicochemical and Engineering Aspects 486 (2015): 218-231. [Link]

  • Wang, Y., et al. "Recent Progress in Diboronic-Acid-Based Glucose Sensors." Biosensors 13.6 (2023): 618. [Link]

  • Kevadiya, B. D., et al. "Targeted nanoparticles assembled via complexation of boronic acid-containing targeting moieties to diol-containing polymers." Nanomedicine: Nanotechnology, Biology and Medicine 10.4 (2014): 889-898. [Link]

  • Wyatt Technology. (n.d.). Dynamic Light Scattering (DLS). [Link]

  • Palmieri, V., et al. "Mechanistic insights into the release of doxorubicin from graphene oxide in cancer cells." Nanoscale 11.31 (2019): 14714-14725. [Link]

  • Wu, H., et al. "Recent development of boronic acid-based fluorescent sensors." RSC advances 8.52 (2018): 29631-29649. [Link]

  • Varenne, F., et al. "Dynamic light scattering distributions by any means." Methods 140 (2018): 41-54. [Link]

  • Zhang, X., et al. "Au@ IPN-pNIPAAm nanogels for targeted delivery of doxorubicin." Journal of Materials Chemistry B 1.14 (2013): 1929-1937. [Link]

  • Nasrollahi, Z., et al. "Loading Efficiency of Doxorubicin-Loaded Beta-1, 3-Glucan Nanoparticles: An Artificial Neural Networks Study." Nanomedicine Research Journal 6.2 (2021): 188-194. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Suzuki Coupling with (3,5-dimethyl-4-(N-methylsulfamoyl)phenyl)boronic acid

Welcome to the technical support center for optimizing Suzuki-Miyaura coupling reactions. This guide is specifically tailored to address the unique challenges encountered when using (3,5-dimethyl-4-(N-methylsulfamoyl)phe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura coupling reactions. This guide is specifically tailored to address the unique challenges encountered when using (3,5-dimethyl-4-(N-methylsulfamoyl)phenyl)boronic acid . Our goal is to provide researchers, scientists, and drug development professionals with actionable, field-proven insights to improve reaction yields and overcome common obstacles. This document moves beyond standard protocols to explain the causal relationships behind experimental choices, empowering you to troubleshoot effectively.

Frequently Asked Questions (FAQs): First Principles

Before diving into specific troubleshooting scenarios, let's establish a foundational understanding of the key components of this reaction.

Q1: What makes (3,5-dimethyl-4-(N-methylsulfamoyl)phenyl)boronic acid a challenging coupling partner?

This particular boronic acid presents a combination of steric and electronic challenges that can significantly impact the efficiency of the Suzuki-Miyaura coupling.

  • Steric Hindrance: The two methyl groups positioned ortho to the boronic acid moiety create significant steric bulk. This bulk can impede the approach of the boronic acid to the palladium center during the critical transmetalation step of the catalytic cycle, thereby slowing down the reaction rate.[1][2]

  • Electronic Effects: The N-methylsulfamoyl group is a potent electron-withdrawing group (EWG). This EWG reduces the nucleophilicity of the arylboronic acid, making the transfer of the aryl group from boron to palladium (transmetalation) less favorable.

  • Propensity for Protodeboronation: Arylboronic acids bearing strong electron-withdrawing groups are known to be more susceptible to protodeboronation, a key side reaction where the C-B bond is cleaved by a proton source (like water or alcohols in the solvent), leading to the formation of an undesired arene byproduct and a loss of valuable starting material.[3][4]

Understanding these intrinsic properties is the first step toward designing a robust and high-yielding coupling protocol.

Q2: Can you illustrate the fundamental catalytic cycle for this reaction?

Certainly. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6] The base plays a crucial role by activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step to occur.[3][7][8]

Suzuki_Cycle cluster_activation Base Activation Pd0 Pd(0)L_n (Active Catalyst) ArPdX Ar-Pd(II)-X (Oxidative Adduct) Pd0->ArPdX Oxidative Addition (+ Ar-X) Product Ar-Ar' (Desired Product) ArPdAr_prime Ar-Pd(II)-Ar' ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination ArPdAr_prime->Product Formation of C-C bond Boronate Ar'-B(OH)3^- Boronate->ArPdX Attacks BoronicAcid Ar'-B(OH)2 (Your Boronic Acid) BoronicAcid->Boronate + Base (OH-) Base Base (e.g., K3PO4)

Figure 1. The Suzuki-Miyaura Catalytic Cycle.
Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter in a question-and-answer format.

Problem Area 1: Low or No Conversion

Q: My reaction shows minimal conversion of my aryl halide, and I'm recovering mostly starting materials. What are the most likely causes and how do I address them?

A: This is a common issue, often pointing to a problem with one of the three core components of the catalytic system: the catalyst/ligand, the base, or the reaction conditions (solvent and temperature).

1. Inactive Catalyst or Ligand:

  • Plausible Cause: The active Pd(0) species is not being generated or is being deactivated. Phosphine ligands, which are crucial for stabilizing the palladium center and facilitating the reaction, are susceptible to oxidation by trace oxygen.[9] Similarly, some palladium sources like Pd₂(dba)₃ can degrade upon prolonged storage.

  • Troubleshooting Steps:

    • Degas Rigorously: Oxygen is the enemy of a successful Suzuki coupling.[9] Ensure your solvent and reaction mixture are thoroughly degassed. A common method is to bubble an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes before adding the catalyst and reagents. Alternatively, use three cycles of freeze-pump-thaw for the most sensitive reactions.

    • Use High-Quality Reagents: Use freshly opened or properly stored phosphine ligands. For challenging couplings like this one, consider using modern, air-stable Pd(II) precatalysts (e.g., Buchwald precatalysts). These are designed to reliably generate the active Pd(0) catalyst in situ.[9]

    • Select the Right Ligand: The steric hindrance and electron-deficient nature of your boronic acid demand a powerful ligand. Standard ligands like PPh₃ may be insufficient. Switch to a bulky, electron-rich phosphine ligand from the Buchwald family (e.g., SPhos, XPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand (e.g., IPr).[7][10][11] These ligands promote the oxidative addition step and stabilize the palladium complex.

2. Ineffective Base or Solvent System:

  • Plausible Cause: The base is not strong enough or soluble enough to generate the required boronate anion for transmetalation.[8][12] The choice of base and solvent are intrinsically linked.

  • Troubleshooting Steps:

    • Strengthen the Base: For sterically hindered boronic acids, weaker bases like Na₂CO₃ are often ineffective. Switch to a stronger base such as K₃PO₄, Cs₂CO₃, or even KOtBu.[10][12] These bases are more effective at forming the reactive boronate.

    • Optimize the Solvent: The solvent must dissolve the base and the organic reagents. A biphasic system is often ideal. Common choices include ethereal solvents (Dioxane, THF, 2-MeTHF) or aromatic solvents (Toluene) with water as a co-solvent.[4] The water helps to dissolve inorganic bases like K₃PO₄. For anhydrous conditions with organic-soluble bases like KOtBu, ensure your solvent is truly dry.

    • Consider the Cation: The cation of the base can have a significant effect, with larger cations often accelerating the reaction. The general trend is Cs⁺ > K⁺ > Na⁺.[12] This is why cesium carbonate is often a superior choice for difficult couplings.

ParameterInitial RecommendationAlternative for Low YieldRationale
Ligand PPh₃SPhos, XPhos, RuPhosBulky, electron-rich ligands accelerate oxidative addition and reductive elimination.[7][11]
Base Na₂CO₃K₃PO₄, Cs₂CO₃, KOtBuStronger bases are needed to activate hindered and electron-deficient boronic acids.[10][12]
Solvent Toluene/H₂ODioxane/H₂O, 2-MeTHF/H₂OSolvent choice affects base solubility and reaction temperature.
Temperature 80 °C100-110 °CHigher temperatures can overcome the activation energy barrier for slow reactions, but risk catalyst decomposition.[9]
Problem Area 2: Significant Side Product Formation

Q: My desired product is forming, but I'm getting a lot of byproducts, especially a homocoupled dimer of my boronic acid and a product from protodeboronation. How can I suppress these side reactions?

A: This indicates that while the catalytic cycle is turning over, undesired pathways are competing with the productive cross-coupling.

1. Protodeboronation:

  • Plausible Cause: As mentioned, your electron-deficient boronic acid is susceptible to cleavage of the C-B bond.[3][4] This is often exacerbated by high temperatures and the presence of water over long reaction times.

  • Troubleshooting Steps:

    • Use a Boronic Ester: The most effective strategy is to switch from the boronic acid to a more stable derivative. Pinacol (Bpin) esters are a common choice as they are more resistant to protodeboronation.[4][9] You can either synthesize the pinacol ester of your boronic acid or use it directly if available. MIDA boronates are another excellent option, known for their high stability.[13][14]

    • Minimize Water: While some water is often necessary to dissolve the base, excess water can promote this side reaction. Try reducing the amount of water in your solvent system (e.g., from 10:1 organic:water to 20:1).

    • Use a Milder Base: If possible, a slightly weaker base like K₂CO₃ or KF might reduce the rate of protodeboronation, though this may also slow the desired reaction.[7]

2. Homocoupling of the Boronic Acid:

  • Plausible Cause: This side reaction (Ar-B(OH)₂ + Ar-B(OH)₂ → Ar-Ar) is typically promoted by the presence of oxygen, which can interfere with the palladium catalyst's oxidation state.

  • Troubleshooting Steps:

    • Improve Degassing: This is the most critical factor. Revisit your degassing procedure and ensure it is meticulous.[9]

    • Control Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) relative to the aryl halide. This ensures the aryl halide is consumed, but a large excess of boronic acid can favor homocoupling.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction CheckCatalyst 1. Is the Catalyst System Active? Start->CheckCatalyst CheckBase 2. Is the Base/Solvent Effective? Start->CheckBase CheckSideRxns 3. Are Side Reactions Dominating? Start->CheckSideRxns ActionCatalyst Action: - Rigorously degas system - Use fresh, air-stable precatalyst - Switch to bulky, e--rich ligand (e.g., SPhos, XPhos) CheckCatalyst->ActionCatalyst If starting materials remain untouched ActionBase Action: - Use stronger base (K3PO4, Cs2CO3) - Ensure base is soluble - Optimize solvent system (e.g., Dioxane/H2O) CheckBase->ActionBase If reaction is sluggish ActionSideRxns Action: - For Protodeboronation: Use a boronic ester (Bpin, MIDA) - For Homocoupling: Improve degassing - Check stoichiometry CheckSideRxns->ActionSideRxns If byproducts are significant

Figure 2. Decision tree for troubleshooting low-yielding reactions.
Experimental Protocols

Here is a robust starting protocol for a screening experiment to optimize your reaction. Always run reactions in parallel for direct comparison.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling Screening

This protocol outlines a general setup for screening different ligands and bases.

Materials:

  • Aryl halide (1.0 eq, e.g., 0.2 mmol)

  • (3,5-dimethyl-4-(N-methylsulfamoyl)phenyl)boronic acid (or its pinacol ester) (1.2 eq, 0.24 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol% Pd; or a Buchwald precatalyst, 2.5 mol%)

  • Ligand (if not using a precatalyst, 5.5 mol%)

  • Base (2.5 eq, 0.5 mmol)

  • Degassed Solvent (e.g., Dioxane/Water 10:1, 2 mL)

  • Reaction vials with stir bars, under an inert atmosphere (Argon or Nitrogen)

Procedure:

  • Preparation: In an inert atmosphere glovebox or on a Schlenk line, add the aryl halide, boronic acid, and base to each reaction vial.

  • Catalyst Addition: In a separate vial, pre-mix the palladium source and the ligand in a small amount of the reaction solvent. Add the appropriate volume of this catalyst solution to each reaction vial. If using an air-stable precatalyst, it can be added directly as a solid in step 1.

  • Solvent Addition: Add the degassed solvent mixture to each vial.

  • Reaction: Seal the vials tightly and place them in a pre-heated aluminum block on a stirrer hotplate. Heat the reaction at the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 2h, 6h, 12h) and analyzing by LC-MS or TLC.

  • Work-up (for analysis): Quench the aliquot with water and extract with an organic solvent (e.g., ethyl acetate). Analyze the organic layer.

  • Purification: Once the reaction is complete, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. For difficult purifications to remove boronic acid residues, a wash with a dilute base (e.g., 1M NaOH) or an acidic wash can be effective. Dry the organic layer, concentrate, and purify by column chromatography.

References
  • Organic Chemistry Portal. Suzuki Coupling. organic-chemistry.org. [Link]

  • ResearchGate. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. ResearchGate. [Link]

  • ACS Green Chemistry Institute. Suzuki-Miyaura Coupling Reagent Guides. American Chemical Society. [Link]

  • ResearchGate. Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. ResearchGate. [Link]

  • Harvard University. The Suzuki Reaction. Myers Group, Harvard University. [Link]

  • Wikipedia. Suzuki reaction. Wikipedia. [Link]

  • Caddick, S., et al. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Rychnovsky, S. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

  • ResearchGate. Suzuki–Miyaura Coupling Reaction Product Isolation. ResearchGate. [Link]

  • Chan, K. S., et al. Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry. [Link]

  • ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]

  • National Institutes of Health. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central. [Link]

  • Reddit. Suzuki purification problem. r/OrganicChemistry. [Link]

  • Semantic Scholar. Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. Semantic Scholar. [Link]

  • Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

Sources

Optimization

Optimization of base and ligand for reactions with (3,5-dimethyl-4-(N-methylsulfamoyl)phenyl)boronic acid

Welcome to the Technical Support Center. This guide is designed for researchers encountering yield or purity issues when employing (3,5-dimethyl-4-(N-methylsulfamoyl)phenyl)boronic acid (Reagent ID: DMS-PBA ) in Suzuki-M...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers encountering yield or purity issues when employing (3,5-dimethyl-4-(N-methylsulfamoyl)phenyl)boronic acid (Reagent ID: DMS-PBA ) in Suzuki-Miyaura cross-coupling reactions.

Unlike standard phenylboronic acids, DMS-PBA presents a unique "push-pull" electronic profile and specific Lewis acidity challenges that require non-standard reaction conditions. This guide moves beyond generic protocols to address the specific molecular architecture of this reagent.

Part 1: Molecular Analysis & Reactivity Profile

Before optimizing, we must understand the substrate's behavior in solution.

The Structural Conflict
  • The Boronic Acid (Position 1): This is the reactive handle. It is meta to the methyl groups, meaning it is sterically accessible . Standard ligands will bind easily.

  • The Sulfonamide (Position 4): The N-methylsulfamoyl group is a strong Electron Withdrawing Group (EWG).

    • Effect 1 (Lewis Acidity): The EWG pulls electron density across the ring, making the boron center more Lewis acidic. This accelerates the formation of the boronate "ate" complex (good for transmetallation) but drastically increases susceptibility to protodeboronation (bad for yield).

    • Effect 2 (Acidity): The N-H proton on the sulfonamide has a pKa of ~10–11. In the presence of standard Suzuki bases (e.g.,

      
      , 
      
      
      
      ), this proton will be removed, creating an anionic species that can coordinate to Palladium and poison the catalyst.

Part 2: Critical Optimization Modules

Module A: Base Selection & Protodeboronation Control

The Issue: High consumption of boronic acid with low product yield. The Cause: Rapid protodeboronation.[1] The electron-deficient ring facilitates the cleavage of the C-B bond by water/base before transmetallation can occur.

Recommendation: Switch from aqueous bases to anhydrous conditions or weak bases .

Base SystemRisk LevelRecommendationContext
NaOH / KOH CRITICAL AVOID Strong base causes rapid hydrolysis of the C-B bond.

(Aq)
HIGH Caution Only use with high catalyst loading (>5 mol%).

(Solid)
LOW PREFERRED Use anhydrously in Toluene or Dioxane. The low water content prevents protonolysis.
CsF MINIMAL EXPERT Best for highly unstable substrates. Fluoride activates the boron without high basicity.
Module B: Ligand Selection Strategy

The Issue: Stalled reaction or catalyst precipitation (Palladium Black). The Cause: Catalyst poisoning by the deprotonated sulfonamide nitrogen.

Recommendation: Use electron-rich, bulky dialkylbiaryl phosphines (Buchwald Ligands ). These ligands are sterically demanding enough to prevent the sulfonamide anion from binding to the Pd center, while their electron richness facilitates oxidative addition.

  • Primary Choice: SPhos or XPhos .

  • Secondary Choice:

    
     .
    
  • Avoid:

    
     (Triphenylphosphine) – it binds too weakly and allows sulfonamide interference.
    

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the competition between the desired Cross-Coupling and the undesired Protodeboronation, highlighting where optimization steps intervene.

ReactionPathways Start DMS-PBA (Boronic Acid) AteComplex Boronate 'Ate' Complex (Activated Species) Start->AteComplex + Base Base Base Activation (OH- / CO3--) Base->AteComplex Protodeboronation Protodeboronation (Dead End Product) AteComplex->Protodeboronation Slow Addition prevents this Transmetallation Transmetallation AteComplex->Transmetallation Fast with SPhos Water Proton Source (H2O / Solvent) Water->Protodeboronation Anhydrous conditions block this path PdCatalyst Pd-Ligand-ArX (Oxidative Addition Complex) PdCatalyst->Transmetallation Product Desired Biaryl Product Transmetallation->Product Reductive Elimination

Figure 1: Kinetic competition between productive transmetallation and destructive protodeboronation. Success depends on accelerating the green path (Ligand choice) and blocking the red path (Anhydrous conditions).

Part 4: Optimized Experimental Protocol

Protocol ID: DMS-PBA-001 (Anhydrous High-Activity Method) Applicability: Coupling DMS-PBA with Aryl Bromides/Chlorides.

Reagents:
  • Aryl Halide: 1.0 equiv.

  • DMS-PBA (Boronic Acid): 1.2 – 1.5 equiv.

  • Catalyst:

    
     (2 mol%) + SPhos  (4 mol%) [Pre-complexed is preferred].
    
  • Base:

    
     (finely ground, anhydrous) (2.0 equiv).
    
  • Solvent: Toluene (anhydrous) or 1,4-Dioxane (anhydrous).

Step-by-Step Methodology:
  • Catalyst Pre-activation: In a reaction vial, dissolve

    
     and SPhos in the solvent. Stir at room temperature for 15 minutes to generate the active 
    
    
    
    species (solution usually turns yellow/orange).
    • Why? Ensures the active catalyst is ready immediately upon substrate addition, minimizing the time the boronic acid sits idle exposed to base.

  • Solids Addition: Add the Aryl Halide, DMS-PBA , and anhydrous

    
     to the vial.
    
    • Critical: If the reaction scale is >1g, consider adding the DMS-PBA in 2-3 portions over the first hour of reaction time to keep its instantaneous concentration low (mitigating homocoupling and protodeboronation).

  • Degassing: Purge the headspace with Argon or Nitrogen for 5 minutes.

    • Why? Oxygen promotes oxidative homocoupling of the boronic acid.

  • Reaction: Seal and heat to 80–100°C for 4–12 hours.

    • Monitor: Check by LCMS. If the boronic acid is consumed but starting halide remains, add another 0.5 equiv of boronic acid.

  • Workup (Specific for Sulfonamides): The product will contain the sulfonamide group.[2][3] Acidify the aqueous workup slightly (pH ~5-6) to ensure the sulfonamide is protonated and stays in the organic layer during extraction.

Part 5: Troubleshooting & FAQs

Q1: I see the "de-boronated" starting material (3,5-dimethyl-benzenesulfonamide) in my LCMS. Why? A: This is classic Protodeboronation .

  • Immediate Fix: Switch to anhydrous Toluene with

    
    . Remove water from the system.
    
  • Secondary Fix: Lower the reaction temperature to 60°C and increase reaction time. High temperatures accelerate deboronation faster than transmetallation.

Q2: The reaction turns black and stops after 1 hour. A: This indicates "Palladium Black" precipitation. The catalyst has destabilized.

  • Cause: The sulfonamide nitrogen might be displacing your ligand, or your ligand is too weak.

  • Fix: Switch to XPhos or SPhos . These ligands are bulky enough to prevent the sulfonamide from binding to the Palladium.

Q3: Can I use this boronic acid in water/alcohol mixtures? A: Only if the coupling partner is highly reactive (e.g., an Aryl Iodide). For Bromides or Chlorides, the reaction rate in water will likely be outpaced by the hydrolysis of the boronic acid. If you must use water, use a surfactant (e.g., TPGS-750-M) to create micelles that protect the reagents.

Q4: My product is stuck in the aqueous layer during extraction. A: The N-methylsulfamoyl group becomes anionic at high pH.

  • Fix: Ensure you neutralize the aqueous layer to pH ~6-7 before extraction. Do not use strong acid (pH < 2) as you might hydrolyze the sulfonamide over time.

References

  • Martin, R., & Buchwald, S. L. (2008).[3] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[3] Accounts of Chemical Research, 41(11), 1461–1473.[3] Link

    • Cited for: Use of SPhos/XPhos to overcome steric hindrance and prevent c
  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. Link

    • Cited for: Mechanism of protodeboronation in electron-deficient boronic acids.[1][4][5]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

    • Cited for: General stability profiles of boronic acids and optimiz

Sources

Troubleshooting

Technical Support Center: Boronic Acid Purification &amp; Handling

Introduction: The Lewis Acid Paradox Welcome to the Technical Support Center. As researchers, we often find boronic acids to be a double-edged sword.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Lewis Acid Paradox

Welcome to the Technical Support Center. As researchers, we often find boronic acids to be a double-edged sword. Their utility in Suzuki-Miyaura coupling is unmatched, yet their purification is notoriously difficult.

The core technical challenge stems from the boron atom’s empty p-orbital. This Lewis acidity allows boronic acids to form reversible covalent bonds with nucleophiles—including the silanol groups (Si-OH) on your chromatography column and oxygen nucleophiles in your solvents. Furthermore, the equilibrium between the monomeric acid and its trimeric anhydride (boroxine) complicates analysis.

This guide addresses these specific physicochemical behaviors with field-proven troubleshooting protocols.

Module 1: Chromatography & Isolation Challenges

Q: Why does my boronic acid streak or tail severely on silica gel, and how do I fix it?

Diagnosis: This is the most common issue. The empty p-orbital on the boron atom coordinates with the Lewis-basic oxygen atoms of the silanol groups on the silica gel surface. This interaction is not a simple adsorption; it is a reversible covalent interaction that causes severe peak broadening and, in some cases, irreversible retention (loss of yield).

Troubleshooting Protocol: The "Competitive Ligand" Strategy To resolve this, you must introduce a mobile phase modifier that competes for the boron center or suppresses silanol ionization.

Option A: Pinacol-Doped Eluent (Recommended for severe tailing) Adding pinacol to your eluent forms a transient boronate ester in situ, which is much less polar and does not coordinate strongly with silica.

  • Preparation: Add 1% (v/v) pinacol to your standard eluent system (e.g., Hexanes/EtOAc).

  • Run: Perform flash chromatography as normal. The pinacol ester travels efficiently.

  • Recovery: The pinacol is often easily removed during workup or subsequent steps, or the fraction can be used directly if the next step allows.

Option B: Acidification [1][2]

  • Preparation: Add 0.5% to 1% Acetic Acid to your eluent.

  • Mechanism: This protonates the surface silanols (Si-O⁻

    
     Si-OH), reducing their ability to coordinate with the boron species.
    
Q: I suspect my product is decomposing on the column (Protodeboronation). How can I purify it safely?

Diagnosis: Protodeboronation (cleavage of the C-B bond to form C-H) is often catalyzed by trace metals or extreme pH on the silica surface. If your compound is acid/base sensitive, standard silica is destructive.

Solution: The MIDA Boronate "Catch-and-Release" Workflow Instead of purifying the unstable free acid, convert it to a MIDA (N-methyliminodiacetic acid) boronate.[2] The MIDA ligand rehybridizes the boron from sp² to sp³, filling the empty p-orbital. This shuts down Lewis acidity, making the molecule silica-stable and chemically robust.

Experimental Protocol: MIDA Derivatization

  • Complexation: Reflux your crude boronic acid with MIDA (1.0–1.5 equiv) in Toluene/DMSO (10:1) under Dean-Stark conditions to remove water.

  • Purification: The resulting MIDA boronate is stable to standard silica chromatography (elute with EtOAc/MeCN).

  • Release (Hydrolysis):

    • Dissolve purified MIDA boronate in THF/H₂O (3:1).

    • Add NaOH (3 equiv) and stir at room temperature for 15 minutes.

    • Quench with phosphate buffer to recover the pure boronic acid.

Module 2: Analytical Confusion (NMR & Purity)

Q: My ¹H NMR shows multiple sets of peaks or broad signals. Is my product impure?

Diagnosis: Not necessarily.[3] You are likely observing the Boroxine Equilibrium . In the absence of water (e.g., in CDCl₃), three boronic acid molecules dehydrate to form a cyclic trimer called a boroxine. This process is reversible and entropy-driven.[4][5]

Visualization of the Equilibrium:

BoroxineEquilibrium Acid 3 x Boronic Acid (Monomer) WaterOut - 3 H2O (Dehydration) Acid->WaterOut Boroxine Boroxine (Cyclic Trimer) WaterOut->Boroxine WaterIn + 3 H2O (Hydrolysis) Boroxine->WaterIn WaterIn->Acid

Figure 1: The reversible dehydration of boronic acids to boroxines. In dry organic solvents, the equilibrium shifts right (Boroxine). In aqueous media, it shifts left (Acid).

Troubleshooting Protocol: The "Wet Solvent" NMR Trick To confirm purity without the confusion of oligomers:

  • Method: Add 1 drop of D₂O to your CDCl₃ NMR tube.

  • Result: The D₂O hydrolyzes all boroxine species back to the monomeric boronic acid.

  • Observation: The peaks should sharpen and coalesce into a single set of signals corresponding to the monomer.

Module 3: Post-Coupling Purification (Metal Removal)

Q: I have successfully coupled my boronic acid, but the product has high Palladium (Pd) content. Crystallization isn't working.

Diagnosis: Pd residues often chelate to nitrogen or sulfur heteroatoms in your product, making them soluble and resistant to removal by simple filtration or crystallization.

Data Presentation: Scavenger Efficiency Comparison

Scavenging MethodMechanismEfficiency (Pd Removal)Best For
Celite Filtration Physical entrapmentLow (<20% of soluble Pd)Bulk Pd black removal only
Activated Carbon AdsorptionModerate (50-80%)Non-polar products; can adsorb product
Thiol-Silica (e.g., SiliaMetS®) Chelation (Covalent)High (>95%)Late-stage pharma intermediates
Liquid-Liquid Extraction PartitioningVariableOnly works if Pd-ligand is water soluble

Protocol: Thiol-Silica Scavenging

  • Dissolution: Dissolve crude product in THF or EtOAc (10 mL/g).

  • Addition: Add Thiol-functionalized silica (e.g., 50 wt% relative to crude mass).

  • Incubation: Stir at 40°C for 30–60 minutes.

  • Filtration: Filter through a 0.45 µm PTFE frit.

  • Result: The filtrate typically contains <50 ppm Pd.

Summary Workflow: Decision Matrix

Use this logic flow to determine the correct purification strategy for your specific boronic acid challenge.

PurificationLogic Start Crude Boronic Acid Reaction Mixture CheckStability Is the C-B bond acid/base labile? Start->CheckStability Unstable Yes: Unstable CheckStability->Unstable Stable No: Stable CheckStability->Stable MIDA Derivatize to MIDA Boronate Unstable->MIDA TailingCheck Does it tail on TLC? Stable->TailingCheck MIDA_Col Standard Silica Chromatography MIDA->MIDA_Col Hydrolysis Mild Hydrolysis (NaOH/THF) MIDA_Col->Hydrolysis Final Pure Boronic Acid Hydrolysis->Final YesTailing Yes: Severe Tailing TailingCheck->YesTailing NoTailing No: Clean Spot TailingCheck->NoTailing AddPinacol Add 1% Pinacol to Eluent YesTailing->AddPinacol StandardCol Standard Flash Chromatography NoTailing->StandardCol AddPinacol->Final StandardCol->Final

Figure 2: Decision matrix for selecting the appropriate purification pathway based on substrate stability and chromatographic behavior.

References

  • Chromatographic Additives

    • Title: A Facile Chromatographic Method for Purification of Pinacol Boronic Esters.[6]

    • Source: ResearchG
    • URL:[Link]

  • MIDA Boronate Technology: Title: MIDA Boronates - Sigma-Aldrich (Merck). Source: Sigma-Aldrich Technical Guides.
  • Boroxine Equilibrium

    • Title: The Boroxine–Boronic Acid Equilibrium.[3]

    • Source: University of Edinburgh Research Explorer / J. Org. Chem.
    • URL:[Link]

  • Metal Removal Strategies

    • Title: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applic
    • Source: ACS Publications (Org.[7] Process Res. Dev.).

    • URL:[Link]

Sources

Optimization

Optimizing reaction temperature and time for boronic acid couplings

Welcome to the technical support center for boronic acid couplings. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize one of the most powerful C-C bond-fo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for boronic acid couplings. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize one of the most powerful C-C bond-forming reactions in modern synthesis: the Suzuki-Miyaura cross-coupling. As a Senior Application Scientist, my goal is to move beyond simple protocols and provide you with the causal understanding needed to master this reaction, focusing specifically on the critical interplay of reaction temperature and time.

Section 1: Foundational FAQs on Reaction Temperature and Time

This section addresses the fundamental principles governing the choice of thermal conditions and reaction duration.

Q1: Why is reaction temperature such a critical parameter in Suzuki-Miyaura couplings?

A: Reaction temperature is the primary lever for controlling the kinetics of the entire catalytic cycle. Each fundamental step—oxidative addition, transmetalation, and reductive elimination—has its own energy barrier that must be overcome.[1]

  • Insufficient Temperature: If the temperature is too low, the catalytic cycle may stall. The oxidative addition of the palladium(0) complex to the organic halide is often the rate-limiting step, particularly with less reactive electrophiles like aryl chlorides.[1] Insufficient thermal energy will result in a sluggish or incomplete reaction.

  • Optimal Temperature: The ideal temperature provides enough energy to drive all steps of the catalytic cycle forward at a reasonable rate without initiating significant degradation pathways. For many common systems, this falls in the range of 60–100 °C.[2] However, highly active catalyst systems can operate efficiently at room temperature, while very challenging couplings may require temperatures exceeding 110 °C.[3][4]

  • Excessive Temperature: Overheating the reaction is detrimental. High temperatures can accelerate side reactions such as protodeboronation (hydrolysis of the boronic acid to the corresponding arene) and promote catalyst decomposition into inactive palladium black.[5][6] This leads to reduced yields and the formation of impurities.

Q2: How does reaction time relate to temperature, and what is the risk of running the reaction for too long?

A: Reaction time and temperature are inversely correlated; a reaction at 100 °C will reach completion much faster than the same reaction at 60 °C. The key is to stop the reaction once the starting materials are consumed, which requires careful monitoring (e.g., by TLC, GC, or LC-MS).

Running a reaction for an unnecessarily long time, even at an optimal temperature, increases the risk of product degradation and side reactions. The most common issue is the slow degradation of the boronic acid, which is often the most sensitive component in the mixture.[7][8] Once the limiting reagent is consumed, the prolonged exposure of the product and remaining reagents to the basic, heated conditions can lead to the formation of impurities. An "overnight" reaction is a common practice for convenience, but it is not always optimal and should be validated by time-course sampling.

Section 2: Troubleshooting Guide for Sub-Optimal Reactions

This section provides a systematic, question-driven approach to diagnosing and solving common problems related to temperature and time.

Q3: My reaction yield is very low or I see no product formation. How should I adjust the temperature and time?

A: A low or zero yield points to a fundamental issue with reaction kinetics or component stability. Before aggressively changing conditions, it's crucial to follow a logical diagnostic workflow.

Logical Troubleshooting Workflow for Low Yield

G start Low / No Yield Observed check_reagents Step 1: Verify Reagent Quality - Fresh boronic acid? - Catalyst active? - Solvents degassed? start->check_reagents reagents_ok Reagents Verified check_reagents->reagents_ok  Yes reagents_bad Re-run with Fresh Reagents check_reagents->reagents_bad No   initial_temp Step 2: Evaluate Initial Temperature (e.g., 60-80 °C) reagents_ok->initial_temp increase_temp Step 3: Incremental Temperature Increase - Increase by 15-20 °C - Monitor by TLC/LCMS initial_temp->increase_temp monitor_time Step 4: Monitor Over Time - Sample at 2h, 6h, 12h - Is starting material consumed? increase_temp->monitor_time outcome_improved Yield Improved? Reaction goes to completion? monitor_time->outcome_improved optimize Reaction Optimized outcome_improved->optimize Yes reconsider Re-evaluate System: - Screen different catalyst/ligand - Screen different base/solvent outcome_improved->reconsider No yes_improved Yes no_improved No

Caption: A decision-making workflow for troubleshooting low-yield Suzuki couplings.

Causality Explained:

  • Verify Reagents First: Boronic acids are prone to decomposition on the shelf, and catalysts can lose activity.[8][9] Running a reaction with faulty reagents will fail regardless of the temperature. Ensure solvents are rigorously degassed, as oxygen can lead to catalyst oxidation and homocoupling side reactions.[6][10]

  • Incremental Temperature Increase: If reagents are good, the next logical step is to assume the activation energy barrier is not being overcome. Increase the temperature in a controlled manner (e.g., from 80 °C to 100 °C). A sharp increase in product formation indicates the reaction was temperature-limited. Some challenging substrates, like aryl chlorides, often require higher temperatures than their bromide or iodide counterparts.[1]

  • Time-Course Analysis: At the new, higher temperature, it is essential to monitor the reaction over time. If the starting material is consumed within a few hours, an "overnight" reaction is unnecessary and potentially harmful. If the reaction stalls with starting material still present, it may indicate catalyst death or boronic acid decomposition, suggesting that the temperature is now too high for the stability of the components over that time frame.

Q4: My reaction is producing significant side products like homocoupling or protodeboronation. How can temperature and time be adjusted to minimize these?

A: The formation of side products indicates that undesired reaction pathways are competing with the main catalytic cycle. Temperature and time are key factors in controlling this competition.

The Optimal Temperature Window

G cluster_0 Reaction Rate vs. Temperature a b a->b  Desired Rate c a->c  Side Reaction Rate temp_axis_start temp_axis_end temp_axis_start->temp_axis_end rate_axis_start rate_axis_end rate_axis_start->rate_axis_end opt_start opt_end opt_box Optimal Window

Caption: The relationship between desired reaction rate and side reaction rates as a function of temperature.

Troubleshooting Strategies:

  • Protodeboronation: This is the reaction of the boronic acid with a proton source (often residual water) to form the corresponding arene, and it is highly temperature-dependent.[5] If you observe significant protodeboronation, reduce the reaction temperature . It is better to run the reaction for a longer time at a lower temperature (e.g., 60 °C for 12 hours vs. 100 °C for 2 hours) to favor the desired coupling over this decomposition pathway.

  • Homocoupling: The coupling of two boronic acid molecules is often facilitated by the presence of oxygen but can also be influenced by conditions.[6][10] While rigorous degassing is the primary solution, if homocoupling persists, slightly lowering the temperature may help slow this undesired pathway relative to the main cycle.

  • Catalyst Decomposition: If the reaction starts well but then stalls, your catalyst may be dying at the reaction temperature. This is often visible as the formation of black palladium precipitate. The solution is to reduce the temperature to a point where the catalyst remains active for the full duration of the reaction.

Side ReactionPrimary CauseInfluence of TemperatureInfluence of TimeRecommended Action
Protodeboronation Reaction with proton sourceRate increases significantly with higher temperature.Longer time increases opportunity for this side reaction.Decrease temperature ; use anhydrous conditions if possible.[11]
Homocoupling Presence of oxygen; Pd(II) speciesCan be exacerbated by high temperatures.Not a primary factor if O₂ is excluded.Rigorously degas solvents; lower temperature slightly.[6][10]
Catalyst Decomposition Thermal instability of Pd-ligand complexHigher temperatures accelerate decomposition.Catalyst lifetime is finite; longer times at high T are worse.Decrease temperature ; consider a more thermally stable ligand.

Section 3: Experimental Protocols & Data Interpretation

A systematic approach is superior to random "trial-and-error" optimization.[12] This section provides a framework for methodical experimentation.

Protocol: Parallel Temperature Screening for a Suzuki-Miyaura Coupling

This protocol is designed to efficiently identify the optimal reaction temperature.

Objective: To determine the reaction temperature that provides the highest yield of the desired product in the shortest amount of time with minimal side product formation.

Materials:

  • Aryl halide (1.0 equiv)

  • Boronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Degassed Solvent (e.g., Dioxane/Water 4:1)

  • Reaction vessels (e.g., microwave vials or Schlenk tubes)

  • Heating block or oil baths capable of maintaining multiple distinct temperatures

  • TLC plates or LC-MS for analysis

Procedure:

  • Stock Solution Preparation: In an inert atmosphere (glovebox or Schlenk line), prepare a stock solution containing the aryl halide, solvent, and base. If the boronic acid is known to be stable, it can also be included.

  • Aliquot Reagents: Dispense equal volumes of the stock solution into five separate, labeled reaction vessels, each containing a stir bar.

  • Add Catalyst: Add the palladium catalyst to each vessel. If the boronic acid was not in the stock solution, add it now.

  • Seal and Purge: Securely seal each vessel. Purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Parallel Heating: Place the vessels in separate heating blocks or oil baths pre-heated to a range of temperatures. A typical screening range would be:

    • Vessel 1: Room Temperature (~25 °C)

    • Vessel 2: 60 °C

    • Vessel 3: 80 °C

    • Vessel 4: 100 °C

    • Vessel 5: 120 °C

  • Time-Course Monitoring: At set time points (e.g., 1h, 3h, 8h, 24h), carefully take a small aliquot from each reaction mixture.

  • Analysis: Quench the aliquots and analyze them by TLC or LC-MS to determine the consumption of starting material and the formation of the product.

  • Interpretation: Compare the results across all temperatures and time points. Identify the condition that gives complete conversion to the desired product cleanly and in the shortest time.

Interpreting the Results:

Based on the screening, you might observe one of the following scenarios:

ScenarioObservationInterpretation & Next Step
A: Ideal The 80 °C reaction is complete and clean after 3 hours. The 100 °C reaction is faster but shows some decomposition.Optimal condition is 80 °C for 3 hours. Proceed with the reaction on a larger scale under these conditions.
B: Sluggish Even at 120 °C, the reaction is only 50% complete after 24 hours.The reaction is limited by a factor other than temperature (e.g., catalyst, base, or solvent). A full re-evaluation of all reaction components is necessary. [8]
C: Decomposition All heated reactions (60-120 °C) show starting material consumption but yield multiple spots/peaks, with little desired product.The boronic acid or product is likely unstable under these conditions. Attempt the reaction at a lower temperature (e.g., 40 °C) for a longer duration. Consider using a milder base.[6]

By adopting this structured, data-driven approach, you can efficiently optimize the critical parameters of temperature and time, leading to higher yields, cleaner reactions, and more reliable synthetic outcomes.

References

Sources

Reference Data & Comparative Studies

Validation

Validating the Structure of (3,5-Dimethyl-4-(N-methylsulfamoyl)phenyl)boronic Acid Derivatives

Executive Summary The structural validation of (3,5-dimethyl-4-(N-methylsulfamoyl)phenyl)boronic acid presents a unique analytical paradox. While the sulfonamide core provides a stable, crystalline scaffold, the boronic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural validation of (3,5-dimethyl-4-(N-methylsulfamoyl)phenyl)boronic acid presents a unique analytical paradox. While the sulfonamide core provides a stable, crystalline scaffold, the boronic acid moiety is a "chameleon," existing in a dynamic equilibrium between its monomeric acid form and its trimeric anhydride (boroxine).

This guide moves beyond standard characterization, providing a rigorous, comparative framework for validating this specific scaffold. It addresses the interference caused by the sterically crowded 3,5-dimethyl substitution and the electron-withdrawing sulfonamide group.

Part 1: The Structural Challenge

Before validating, one must understand the enemy: Dynamic Dehydration .

In solid state and non-polar solvents, aryl boronic acids spontaneously dehydrate to form cyclic trimers (boroxines). Standard QC methods often fail because:

  • NMR: Broad peaks appear due to intermediate exchange rates between acid and anhydride.

  • MS: The "Parent Ion" is often missing; instead, the boroxine mass

    
     or dehydration artifacts dominate.
    
  • HPLC: Peak tailing occurs due to interaction with silanols on the column stationary phase.

Visualizing the Equilibrium (Graphviz)

The following diagram illustrates the dynamic equilibrium that complicates analysis.

BoronicEquilibrium Monomer Monomer (Boronic Acid) Active Species Dimer Transient Dimer (Acyclic Anhydride) Monomer->Dimer - H2O Trimer Boroxine (Cyclic Trimer) Stable in Non-Polar Media Dimer->Trimer - H2O Trimer->Monomer + H2O (Hydrolysis) Water + 3 H2O

Figure 1: The dynamic dehydration pathway. In dry solvents (CDCl3), the equilibrium shifts right (Red). In aqueous solvents (D2O/DMSO), it shifts left (Blue).

Part 2: Comparative Validation Methodologies

The following table compares the efficacy of four primary validation techniques for this specific sulfonamide-boronic acid derivative.

Feature1H NMR (Standard) 11B NMR (Specific) ESI-MS (Negative Mode) Pinacol Derivatization
Primary Target Carbon-Hydrogen SkeletonBoron Center EnvironmentMolecular Mass (Ion)Chemical Reactivity
Sensitivity MediumLow (Quadrupolar broadening)HighHigh
Specificity Low (OH protons are broad)High (Distinguishes sp2/sp3)Medium (Adducts common)Very High
Sample Prep Critical: Requires D2O shakeSimpleCritical: Avoid acidic buffersSynthesis required
Key Artifact Boroxine peaks confuse integrationQuartz tube background signalIn-source dehydration (

)
None (Stable species)
Verdict Routine Check Structural Confirmation Mass Check Gold Standard

Part 3: Detailed Experimental Protocols

Method A: The "Solvent Switch" NMR Protocol

Standard CDCl3 NMR is useless for this molecule because the 3,5-dimethyl groups restrict rotation, and the non-polar solvent promotes boroxine formation, leading to messy spectra.

The Protocol:

  • Dissolution: Dissolve 10 mg of the sample in 0.6 mL of DMSO-d6 .

    • Why: DMSO is a hydrogen-bond acceptor that breaks up boroxine aggregates, favoring the monomer.

  • Initial Scan: Run a standard 1H NMR.

    • Observation: You will likely see a very broad singlet around 8.0–9.0 ppm (Boronic -OH) and potentially split peaks for the methyls if rotation is hindered.

  • The "D2O Shake": Add 2 drops of D2O directly to the NMR tube and shake vigorously.

  • Re-Scan: Run the 1H NMR again immediately.

    • Result: The broad -OH peak will disappear (exchange with D). The aromatic and methyl peaks will sharpen significantly as the equilibrium collapses entirely to the monomeric acid form [1].

Critical Checkpoint:

  • 11B NMR: Run an 11B NMR sequence (typically ~128 MHz).

    • Expectation: A broad peak at ~28–32 ppm (characteristic of monomeric aryl boronic acid).

    • Warning: If you see a sharp peak at ~20 ppm, you likely have the boroxine or a boronate ester impurity [2].

Method B: Negative Mode ESI-MS

Boronic acids are notoriously difficult to ionize in positive mode ESI (


) because the boron center is Lewis acidic, not basic.

The Protocol:

  • Solvent: Use Methanol (MeOH) or Acetonitrile (MeCN). Do NOT use acidic modifiers (like Formic Acid), as they suppress ionization of the boronic acid.

  • Ionization: Set the MS to Negative Mode (ESI-) .

  • Injection: Direct infusion is preferred over LC-MS to avoid column interaction.

  • Interpretation:

    • Look for the

      
        peak.
      
    • Common Artifact: You may see

      
       (M+45) if formic acid was present in the system background.
      
    • The "Methoxy" Trap: If run in Methanol, boronic acids can form methyl esters in situ, showing

      
      . Acetonitrile is safer for exact mass determination [3].
      
Method C: The Pinacol Ester "Lock" (Derivatization)

If the structure is still ambiguous due to the "Boronic Acid Paradox," the ultimate validation is converting the unstable acid into a stable Pinacol Ester. This removes the hydrogen bonding capability of the -B(OH)2 group and locks the molecule into a single state.

The Protocol:

  • Reaction: Mix 1 eq. of the boronic acid with 1.1 eq. of Pinacol in Toluene.

  • Catalysis: Add a catalytic amount of MgSO4 (acting as a dehydrating agent).

  • Process: Stir at room temperature for 1 hour (or reflux for 15 mins).

  • Analysis: The resulting Pinacol ester is stable on Silica gel and in CDCl3.

    • 1H NMR: Look for the characteristic 12-proton singlet at ~1.3 ppm (Pinacol methyls).

    • Shift: The aromatic protons ortho to the boron will shift slightly upfield compared to the free acid.

Part 4: Decision Logic for Validation

Use this flowchart to determine the correct validation path for your specific sample batch.

ValidationFlow Start Start: Crude Sample Solubility Is it soluble in CDCl3? Start->Solubility No No (Likely Pure Acid) Solubility->No Insoluble Yes Yes (Likely Boroxine/Impure) Solubility->Yes Soluble NMR_DMSO Run 1H NMR in DMSO-d6 + D2O Shake No->NMR_DMSO NMR_CDCl3 Run 1H NMR in CDCl3 (Expect Broad Peaks) Yes->NMR_CDCl3 Check_OH Are -OH peaks visible? NMR_DMSO->Check_OH Derivatize Perform Pinacol Derivatization (Method C) NMR_CDCl3->Derivatize Ambiguous Spectra Check_OH->Derivatize Messy/Broad Final_Valid Structure Validated Check_OH->Final_Valid Sharp Peaks (Post-D2O) Derivatize->Final_Valid Pinacol Ester Confirmed

Figure 2: Logical workflow for validating boronic acid derivatives.

References

  • Tokunaga, Y., et al. (2002). "Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution." Journal of the Chemical Society, Perkin Transactions 2. Link

  • Nieto, S., et al. (2025).[1] "The Boroxine–Boronic Acid Equilibrium."[2][3][4] Journal of the American Chemical Society. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews. Link

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking a Novel IRAK4 Inhibitor: (3,5-dimethyl-4-(N-methylsulfamoyl)phenyl)boronic acid

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the novel compound, (3,5-dimethyl-4-(N-methylsulfamoyl)phenyl)boronic acid, against established c...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the novel compound, (3,5-dimethyl-4-(N-methylsulfamoyl)phenyl)boronic acid, against established commercial inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). Our objective is to present an in-depth, technically sound comparison, underpinned by robust experimental design and data interpretation.

Introduction: The Critical Role of IRAK4 in Inflammatory Signaling

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the innate immune system.[1][2] It functions as a central signaling node downstream of Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R) family.[1][3][4] Dysregulation of the IRAK4 signaling pathway is implicated in a wide range of inflammatory and autoimmune diseases, including rheumatoid arthritis, systemic lupus erythematosus, and certain cancers.[1] Consequently, the development of potent and selective IRAK4 inhibitors is a significant focus in therapeutic research.[1][5]

(3,5-dimethyl-4-(N-methylsulfamoyl)phenyl)boronic acid is a novel small molecule inhibitor designed to target IRAK4. Boronic acids are a class of compounds known for their ability to form reversible covalent bonds with serine residues in the active sites of enzymes, which can lead to high potency and specificity.[6][7] This guide outlines a head-to-head comparison of this compound with well-characterized commercial IRAK4 inhibitors to ascertain its relative potency, selectivity, and cellular efficacy.

The IRAK4 Signaling Cascade: A Target for Therapeutic Intervention

The activation of TLRs and IL-1Rs by their respective ligands initiates the recruitment of adaptor proteins, such as MyD88, leading to the formation of a signaling complex that includes IRAK4.[1] Activated IRAK4 then phosphorylates downstream substrates, including IRAK1, triggering a cascade that culminates in the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[1][2] IRAK4 inhibitors aim to block this cascade at a critical juncture, thereby dampening the inflammatory response.[1]

IRAK4_Signaling_Pathway cluster_receptor Cell Membrane TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Inhibitor (3,5-dimethyl-4-(N-methylsulfamoyl)phenyl)boronic acid & Commercial Inhibitors Inhibitor->IRAK4

Caption: IRAK4 signaling pathway and the point of inhibition.

Commercial Inhibitors for Benchmarking

For a comprehensive evaluation, we will benchmark (3,5-dimethyl-4-(N-methylsulfamoyl)phenyl)boronic acid against the following well-established IRAK4 inhibitors:

  • PF-06650833 (Zimlovisertib): A potent and selective, orally active IRAK4 inhibitor that has been evaluated in clinical trials for rheumatologic diseases.[4][8][9][10]

  • ND-2158: A competitive IRAK4 inhibitor with demonstrated efficacy in preclinical models of autoimmune disorders and lymphoma.[11][12]

  • AS-2444697: A potent and selective IRAK4 inhibitor that shows anti-inflammatory and renoprotective effects in rodent models.[13][14]

  • BAY 61-3606: While primarily known as a Syk inhibitor, it has also been reported to have off-target effects that can be useful for comparative analysis of signaling pathways.[15][16][17][18]

Experimental Design for Comparative Analysis

A multi-tiered approach is essential for a thorough comparison. This involves biochemical assays to determine direct enzyme inhibition, cellular assays to assess activity in a biological context, and selectivity profiling to understand off-target effects.

Experimental_Workflow cluster_0 Biochemical Assays cluster_1 Cellular Assays cluster_2 Data Analysis & Comparison Kinase_Assay IRAK4 Kinase Assay (IC50 Determination) Data_Analysis Comparative Analysis of Potency, Selectivity, and Efficacy Kinase_Assay->Data_Analysis Selectivity_Profiling Kinase Selectivity Panel (Off-target Effects) Selectivity_Profiling->Data_Analysis PBMC_Assay LPS-induced Cytokine Release in PBMCs (EC50) PBMC_Assay->Data_Analysis Target_Engagement Cellular Target Engagement (IRAK1 Phosphorylation) Target_Engagement->Data_Analysis

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (3,5-dimethyl-4-(N-methylsulfamoyl)phenyl)boronic acid

Part 1: Emergency Overview & Risk Assessment Compound Class: Functionalized Phenylboronic Acid / Sulfonamide Derivative Physical State: Solid (Powder/Crystalline) CAS: 226396-31-2 (Representative for class) This compound...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Emergency Overview & Risk Assessment

Compound Class: Functionalized Phenylboronic Acid / Sulfonamide Derivative Physical State: Solid (Powder/Crystalline) CAS: 226396-31-2 (Representative for class)

This compound presents a dual-hazard profile combining the reactivity of boronic acids with the biological activity of sulfonamides . While boronic acids are mild Lewis acids often prone to dehydration (forming boroxines), the sulfonamide moiety introduces potential sensitization risks.

Core Hazard Classification (GHS)
Hazard ClassCategorySignal WordH-CodePrimary Risk
Acute Toxicity (Oral) 4WarningH302Harmful if swallowed.[1]
Skin Corrosion/Irritation 2WarningH315Causes skin irritation.[2][3][4][5]
Eye Damage/Irritation 2AWarningH319Causes serious eye irritation.[2][3][4][5]
STOT - Single Exposure 3WarningH335May cause respiratory irritation.[3][4][5]

Critical Insight: Unlike simple phenylboronic acids, the N-methylsulfamoyl group increases polarity and potential biological interaction. Treat this substance as a potential sensitizer ; avoid all skin contact even if no specific "Sensitizer" label is present on the vial.

Part 2: Personal Protective Equipment (PPE) Matrix

Effective protection requires scaling PPE to the specific operational task.[6] Do not use a "one-size-fits-all" approach.

Operational TaskRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
Storage Retrieval N95 (if vial is sealed)Nitrile (4 mil)Safety GlassesStandard Lab Coat
Weighing / Aliquoting P100 / N95 Respirator or Fume HoodDouble Nitrile (Outer: 5 mil, Inner: 4 mil)Safety Goggles (sealed)Lab Coat + Tyvek Sleeves
Reaction Setup (Solvent) Fume Hood (Sash <18")Nitrile (Chemical Resistant)Safety GogglesLab Coat (Cotton/Poly)
Spill Cleanup Full-Face Respirator (OV/AG/P100 Cartridges)Butyl Rubber or Double NitrileFace Shield + GogglesTyvek Coverall

Glove Permeation Note: Boronic acids are solids and generally have low permeation rates through nitrile. However, if dissolved in DMF or DMSO (common solvents for this reagent), the solvent becomes the carrier. Use Butyl or Silver Shield gloves if handling concentrated solutions in penetrating solvents.

Part 3: Operational Handling Protocol

Storage & Stability
  • Temperature: Store at 2–8°C .

  • Atmosphere: Hygroscopic. Store under inert atmosphere (Nitrogen or Argon) to prevent protodeboronation or trimerization into boroxines.

  • Container: Keep tightly sealed.[1][3][4] If the cap is compromised, the boronic acid moiety may dehydrate, altering stoichiometry.

Weighing & Transfer Workflow

Objective: Prevent aerosolization of the sulfonamide dust.

  • Acclimatization: Remove vial from the refrigerator and allow it to warm to room temperature before opening . This prevents condensation, which accelerates hydrolysis.

  • Static Control: Use an anti-static gun or ionizer bar inside the balance enclosure. Boronic acid powders are often static-charged and "fly" easily.

  • Transfer: Use a disposable spatula. Do not return excess material to the stock vial to avoid cross-contamination.

Reaction Setup
  • Solubility: Soluble in DMSO, DMF, Methanol. Sparingly soluble in non-polar solvents (Hexanes).

  • Quenching: If used in Suzuki-Miyaura couplings, residual boronic acid can remain in the organic phase. A basic wash (NaOH/KOH) converts the boronic acid to a water-soluble boronate species (

    
    ), moving it to the aqueous layer for easier disposal.[7]
    

Part 4: Visualization - Safe Handling Workflow

The following diagram outlines the critical decision paths for handling this reagent safely, from storage to waste.

SafeHandling Start Start: Reagent Retrieval Acclimatize Acclimatize to RT (Prevent Condensation) Start->Acclimatize Inspect Inspect Vial Integrity Acclimatize->Inspect Weighing Weighing in Fume Hood (Anti-Static Precautions) Inspect->Weighing Integrity OK Solubilization Dissolve in Solvent (DMF/DMSO/MeOH) Weighing->Solubilization Reaction Reaction / Synthesis Solubilization->Reaction Quench Basic Workup (NaOH) Convert to Boronate Reaction->Quench Separation Phase Separation Quench->Separation WasteOrg Organic Waste (Halogenated/Non-Halogenated) Separation->WasteOrg Product Phase WasteAq Aqueous Waste (Contains Boronates) Separation->WasteAq Boron Waste Phase

Figure 1: Logical workflow for handling boronic acid derivatives, emphasizing moisture control and waste segregation.

Part 5: Decontamination & Waste Disposal

Decontamination of Surfaces
  • Dry Clean: Do not wet the powder initially. Use a HEPA vacuum or careful sweeping (wet paper towel method) to remove bulk solid.

  • Chemical Wash: Wash the area with a 10% Sodium Carbonate (

    
    ) solution . This converts residual boronic acid into soluble boronate salts.
    
  • Rinse: Follow with water and then ethanol to remove organic residues.

Waste Disposal Strategy

Do not dispose of down the drain.[8] Boron compounds can be phytotoxic and are regulated in many jurisdictions.

  • Solid Waste: Place contaminated gloves, paper towels, and weighing boats into a Hazardous Solid Waste container labeled "Toxic Solids (Boron Organic)".

  • Aqueous Waste: Aqueous layers from extractions (containing the boronate) should be collected in Aqueous Basic Waste .

  • Liquid Waste: Solvent solutions should be segregated into Halogenated or Non-Halogenated organic waste streams depending on the co-solvent used.

References

  • Fisher Scientific. (2023).[1] Safety Data Sheet: Phenylboronic acid. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2016). Personal Protective Equipment (PPE) Standards. Retrieved from [Link]

  • Trihydro Corporation. (2020). Chemical PPE Selection Guide. Retrieved from [Link]

  • MDPI Molecules. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3,5-dimethyl-4-(N-methylsulfamoyl)phenyl)boronic acid
Reactant of Route 2
(3,5-dimethyl-4-(N-methylsulfamoyl)phenyl)boronic acid
© Copyright 2026 BenchChem. All Rights Reserved.